Technical Documentation Center

4-(2-Ethyl-1H-imidazol-1-yl)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (C₁₀...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (C₁₀H₁₇N₃) represents a highly privileged, dual-basic scaffold. By fusing a saturated piperidine ring with a sterically tuned 2-ethylimidazole moiety, this building block offers orthogonal protonation states, tunable lipophilicity, and precise vector projection for target engagement.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, rationalizes its utility in medicinal chemistry, and establishes self-validating analytical protocols for its characterization.

Structural Rationale & Pharmacophore Utility

The architectural brilliance of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine lies in its compartmentalized functionality. The molecule operates as a dual-pharmacophore system:

  • The Piperidine Core: Saturated heterocycles like piperidine are heavily utilized to 1[1]. The secondary amine serves as a strong hydrogen-bond donor and salt-bridge anchor.

  • The 2-Ethylimidazole Motif: The imidazole scaffold is a 2[2]. However, unsubstituted imidazoles are notorious for 3[3], leading to severe CYP450 liabilities. The addition of the 2-ethyl group provides critical steric shielding , mitigating promiscuous metalloenzyme binding while slightly elevating the basicity of the N3 nitrogen via inductive (+I) effects.

PharmacophoreLogic Core 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Pip Piperidine Ring Core->Pip Imid 2-Ethylimidazole Core->Imid Pip_Func1 High pKa (~10.4) Salt Bridge Donor Pip->Pip_Func1 Pip_Func2 Aqueous Solubility Pip->Pip_Func2 Imid_Func1 Tunable pKa (~7.2) H-Bond Acceptor Imid->Imid_Func1 Imid_Func2 Steric Shielding (2-Ethyl) Imid->Imid_Func2

Fig 1. Dual-pharmacophore logic of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine.

Physicochemical Profiling

Understanding the ionization states of this molecule is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The molecule possesses two distinct basic centers. While4[5], the electron-withdrawing nature of the N-linked imidazole at position 4 slightly depresses this value. Conversely, the 2-ethyl group pushes the imidazole pKa slightly above the standard 6.95 baseline.

PropertyValueAnalytical Relevance
Molecular Formula C₁₀H₁₇N₃Standard building block mass
Molecular Weight 179.26 g/mol Highly efficient ligand efficiency (LE) driver
pKa₁ (Piperidine NH) ~10.4Ensures protonation at physiological pH (7.4)
pKa₂ (Imidazole N3) ~7.2Exists in a dynamic equilibrium at physiological pH
LogP (Octanol/Water) ~1.45Optimal balance of hydrophilicity and lipid permeability
TPSA 30.0 ŲExcellent blood-brain barrier (BBB) penetration potential
H-Bond Donors/Acceptors 1 / 2Complies strictly with Lipinski’s Rule of 5

Self-Validating Analytical Protocols

To ensure rigorous scientific integrity, the characterization of this building block must rely on self-validating experimental designs. Do not rely on theoretical calculations alone; use the following validated workflows.

Orthogonal pKa Determination Methodology

Causality & Logic: Relying solely on potentiometric (pH) titration for a molecule with a lipophilic neutral state often leads to precipitation artifacts near the isoelectric point, skewing the pKa calculation. We employ a co-solvent extrapolation method coupled with orthogonal UV-Vis detection. The UV-Vis tracks the electronic shift of the imidazole ring upon protonation. The presence of a sharp isosbestic point acts as an internal validation that the system is undergoing a clean, two-state protonation event without degradation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2.0 mg of the compound and dissolve it in 10 mL of 0.15 M KCl. Causality: The KCl background maintains a constant ionic strength, minimizing activity coefficient variations during titration.

  • Co-Solvent Gradient: Prepare three identical samples using 10%, 20%, and 30% Methanol/Water (v/v) mixtures. Causality: Methanol ensures the neutral free-base remains entirely in solution at high pH.

  • Automated Titration: Titrate with 0.5 M KOH from pH 2.0 to 12.0 under a strict Argon atmosphere. Causality: Argon prevents atmospheric CO₂ from dissolving into the basic solution, which would form carbonic acid and artificially buffer the high-pH readings.

  • Dual Detection: Simultaneously record the potential (mV) via a glass electrode and the UV absorption spectra (200–350 nm) using a fiber-optic dip probe.

  • Data Processing: Apply the Yasuda-Shedlovsky extrapolation algorithm to the co-solvent data to calculate the true aqueous macro-pKa.

  • Validation Check: Review the UV spectra. If the isosbestic point (typically ~230 nm for substituted imidazoles) shifts or blurs, discard the run as it indicates precipitation or nucleophilic degradation.

ProtocolWorkflow S1 1. Sample Prep 2 mg compound in 0.15M KCl S2 2. Co-Solvent Titration MeOH/H2O gradients to prevent precipitation S1->S2 Complete dissolution S3 3. Orthogonal Detection Potentiometric pH + UV-Vis tracking S2->S3 Automated titration S4 4. Yasuda-Shedlovsky Extrapolation Calculate aqueous macro-pKa S3->S4 Data synthesis S5 S5 S4->S5 Algorithmic fit

Fig 2. Self-validating workflow for orthogonal pKa determination.

Kinetic Solubility Profiling via Nephelometry

Causality & Logic: While thermodynamic solubility is the gold standard, it requires 48 hours of equilibration. For early-stage assay buffer compatibility, kinetic solubility via nephelometry (light scattering) provides rapid, actionable feedback.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate containing PBS (pH 7.4) to create a concentration gradient (10 µM to 500 µM). Critical Constraint: Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent co-solvent solubilization artifacts.

  • Incubation: Seal the plate and incubate for 2 hours at 25°C with orbital shaking (300 rpm).

  • Nephelometric Detection: Measure forward light scatter using a microplate reader. The kinetic solubility limit is defined as the inflection point where the scatter signal increases exponentially above the buffer baseline, indicating the onset of micro-precipitation.

Strategic Applications in Medicinal Chemistry

The integration of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine into a drug discovery pipeline is typically driven by the need to engage specific receptor topologies:

  • GPCR Targeting: The piperidine nitrogen (pKa ~10.4) is almost entirely protonated at physiological pH, making it an ideal candidate to form a critical salt bridge with conserved Aspartate or Glutamate residues deep within Class A GPCR orthosteric pockets.

  • Kinase Hinge Binding: The imidazole ring acts as an excellent hydrogen-bond acceptor for the kinase hinge region backbone amides. The 2-ethyl group restricts the torsional rotation between the piperidine and imidazole rings. This pre-organization minimizes the entropic penalty upon binding, significantly boosting binding affinity (Kd) compared to highly flexible aliphatic linkers.

References

  • Source: PMC (nih.gov)
  • Source: Chair of Analytical Chemistry (ut.ee)
  • Title: Biological buffers pKa calculation Source: Reach Devices URL
  • Title: Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery Source: ChemRxiv URL

Sources

Exploratory

The Imidazole-Piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary: The Rationale Behind the Scaffold In contemporary medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary: The Rationale Behind the Scaffold

In contemporary medicinal chemistry, the fusion of distinct pharmacophores into a single hybrid molecule is a proven strategy for overcoming multi-drug resistance and enhancing target specificity. As a Senior Application Scientist, I frequently leverage the imidazole-piperidine scaffold as a "privileged structure."

The causality behind its success lies in its dual physicochemical nature. The imidazole ring provides a highly versatile, electron-rich aromatic system capable of acting as both a hydrogen bond donor and acceptor, facilitating critical π−π stacking and metal coordination within enzyme active sites[1]. Conversely, the piperidine ring introduces a saturated, conformationally flexible 3D architecture. Its secondary or tertiary nitrogen maintains a basic pKa​ (typically ~10–11), ensuring that the molecule remains protonated at physiological pH[2]. This protonation is non-negotiable for forming robust salt bridges with conserved acidic residues (such as aspartate) in G-protein-coupled receptors (GPCRs) and kinase hinge regions.

Pharmacological Landscape & Target Validation

The imidazole-piperidine core is not limited to a single therapeutic area; its tunable nature allows it to be directed toward multiple high-value biological targets.

Oncology: Kinase Inhibition and Tubulin Targeting

Recent structural activity relationship (SAR) studies have demonstrated that quinoline-imidazole-piperidine hybrids exhibit profound anticancer activity. By occupying the ATP-binding pocket of kinases, these derivatives show sub-micromolar potency against mutant Epidermal Growth Factor Receptor (EGFR L858R/T790M) strains[1]. Furthermore, benzhydryl-imidazole-piperidine derivatives have been successfully deployed as tubulin polymerization inhibitors, effectively arresting breast cancer (MCF-7) cell proliferation in the G2/M phase[3].

Neurology: Histamine H3 Receptor Antagonism

In the central nervous system, 4-(1H-imidazol-5-yl)piperidine derivatives (such as GT 2016) act as potent, highly selective antagonists/inverse agonists of the Histamine H3 receptor[4]. The basic piperidine nitrogen anchors the molecule to Asp114 in the H3 receptor binding pocket, while the imidazole ring mimics the endogenous histamine structure, blocking the negative feedback loop and promoting the release of neurotransmitters like acetylcholine and norepinephrine.

Infectious Disease: Antimicrobial Agents

Thiazole-substituted piperidine-imidazole derivatives have been validated as potent inhibitors of bacterial DNA gyrase. The spatial arrangement provided by the piperidine linker allows the imidazole and thiazole moieties to intercalate effectively, showing high zones of inhibition against S. aureus and E. coli[5].

Quantitative Data Summary
Scaffold VariantPrimary Biological TargetEvaluated Cell Line / AssayObserved Potency
Quinoline-Imidazole-Piperidine EGFR (L858R/T790M)HCC827 / A549 IC50​ : 10 nM – 1.21 µM
Benzhydryl-Imidazole-Piperidine Tubulin PolymerizationMCF-7 (Breast Cancer) IC50​ : ~0.132 µM
4-(1H-Imidazol-5-yl)piperidine Histamine H3 ReceptorRadioligand BindingSub-nanomolar Ki​
Thiazole-Piperidine-Imidazole Bacterial DNA GyraseS. aureus / E. coliModerate to High Inhibition

Mechanistic Visualization

To understand the downstream effects of GPCR modulation by these scaffolds, we must map the signaling cascade. The following diagram illustrates the causality of H3 receptor antagonism.

G Ligand Imidazole-Piperidine Antagonist H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks Gi Gi/o Protein Complex H3R->Gi Inhibits Activation AC Adenylate Cyclase Gi->AC Removes Inhibition cAMP cAMP Production AC->cAMP Increases NT Neurotransmitter Release (ACh, Norepinephrine) cAMP->NT Promotes

Fig 1: Mechanism of action for imidazole-piperidine derivatives as H3 receptor antagonists.

Self-Validating Experimental Protocol: Synthesis of 4-((1H-Imidazol-1-yl)methyl)piperidine

As a fundamental rule of rigorous chemical biology, every synthetic protocol must be designed as a self-validating system . The following methodology details the synthesis of a core imidazole-piperidine building block via nucleophilic substitution.

Rationale & Causality: The inherent basicity of the piperidine nitrogen necessitates orthogonal protection (N-Boc) prior to the alkylation of the imidazole ring. Failure to protect this amine results in rampant self-alkylation and unpurifiable polymeric mixtures.

Step 1: N-Alkylation (Cross-Coupling)
  • Procedure: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve N-Boc-4-(bromomethyl)piperidine (1.0 eq) and imidazole (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M). Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq). Stir the suspension at 80°C for 12 hours.

  • Causality: DMF, a polar aprotic solvent, optimally solvates the potassium cations, leaving the carbonate anion highly reactive to deprotonate the imidazole. The elevated temperature (80°C) provides the necessary activation energy to overcome the steric hindrance of the piperidine ring during the SN​2 displacement.

  • Validation Checkpoint: Thin-Layer Chromatography (TLC) on silica (EtOAc:Hexane 1:1) must show the complete consumption of the starting bromide ( Rf​≈0.7 ) and the appearance of a highly UV-active product spot ( Rf​≈0.3 ).

Step 2: Workup and Purification
  • Procedure: Cool the reaction to room temperature and quench with deionized H2​O . Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine five times. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH 95:5).

  • Causality: Multiple aggressive brine washes are non-negotiable. While DMF is water-miscible, it readily partitions into EtOAc. Brine drastically increases the ionic strength of the aqueous layer, forcing the DMF out of the organic phase and preventing solvent contamination in downstream biological assays.

Step 3: Boc-Deprotection
  • Procedure: Dissolve the purified intermediate in Dichloromethane (DCM, 0.1 M). Cool the solution to 0°C in an ice bath. Dropwise, add Trifluoroacetic acid (TFA, 10.0 eq). Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Causality: TFA selectively protonates and cleaves the tert-butyl carbamate without disrupting the newly formed C-N bond. Performing the addition at 0°C controls the exothermic decarboxylation process, preventing thermal degradation of the imidazole ring.

Step 4: Self-Validating Characterization
  • Procedure: Concentrate the reaction mixture in vacuo to remove excess TFA. Neutralize the residue with saturated NaHCO3​ and extract with DCM. Analyze the final free-base product via 1H -NMR and LC-MS.

  • System Validation: The protocol validates its own success when the 1H -NMR spectrum shows the complete disappearance of the intense 9-proton singlet at ~1.44 ppm (confirming Boc removal). Concurrently, the LC-MS must exhibit a dominant [M+H]+ peak corresponding exactly to the mass of the deprotected product ( m/z 166.1). If the Boc peak remains, Step 3 must be repeated; if the mass is incorrect, Step 1 failed.

Workflow Step1 1. N-Alkylation (Coupling) N-Boc-piperidine + Imidazole Step2 2. Liquid-Liquid Extraction & Flash Chromatography Step1->Step2 Step3 3. Boc-Deprotection TFA in DCM Step2->Step3 Step4 4. Structural Validation 1H-NMR, 13C-NMR, LC-MS Step3->Step4 Step5 5. Biological Screening In vitro IC50 / Ki Determination Step4->Step5

Fig 2: Self-validating synthetic and evaluative workflow for imidazole-piperidine scaffolds.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Executive Overview In modern medicinal chemistry, the strategic assembly of basic heterocycles is fundamental to the discovery of neuroactive compounds. 4-(2-Ethyl-1H-imidazol-1-yl)piperidine represents a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern medicinal chemistry, the strategic assembly of basic heterocycles is fundamental to the discovery of neuroactive compounds. 4-(2-Ethyl-1H-imidazol-1-yl)piperidine represents a highly versatile pharmacophore building block. The combination of a basic piperidine ring and a substituted imidazole is a hallmark of ligands targeting G-protein-coupled receptors (GPCRs), particularly the Histamine H3 and H4 receptors 1[1].

The incorporation of a 2-ethyl substitution on the imidazole ring is not arbitrary; it provides critical steric bulk that modulates receptor subtype selectivity and fine-tunes the pKa of the imidazole nitrogen. This precise physicochemical tuning is essential for optimizing blood-brain barrier (BBB) penetrance and avoiding off-target interactions in central nervous system (CNS) drug development 2[2].

Quantitative Physicochemical Profile

To effectively utilize 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in drug design, its baseline molecular metrics must be rigorously defined. The table below summarizes the core quantitative data necessary for pharmacokinetic modeling.

PropertyValueCausality / Significance in Drug Design
Chemical Name 4-(2-Ethyl-1H-imidazol-1-yl)piperidineCore scaffold for aminergic GPCR ligands.
Molecular Formula C10H17N3Determines exact mass for mass spectrometry.
Molecular Weight 179.27 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
Monoisotopic Mass 179.14 DaCritical for high-resolution LC-MS identification.
H-Bond Donors 1 (Piperidine -NH)Facilitates critical salt-bridge formation with receptor aspartate residues.
H-Bond Acceptors 2 (Imidazole -N=, Piperidine -NH)Enables secondary interactions within the target binding pocket.
Topological Polar Surface Area ~30.8 ŲHighly favorable for rapid blood-brain barrier (BBB) crossing (< 90 Ų is ideal for CNS drugs).

Mechanistic Pharmacology: The Piperidine-Imidazole Axis

The efficacy of piperidine-imidazole derivatives stems from their ability to mimic endogenous neurotransmitters while providing enhanced metabolic stability. At physiological pH, the piperidine nitrogen is protonated, allowing it to form an essential salt bridge with a highly conserved Aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic GPCRs3[3]. Simultaneously, the 2-ethylimidazole moiety engages in hydrophobic packing and pi-pi stacking with aromatic residues in TM5 and TM6.

GPCR_Signaling Ligand 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Receptor Histamine H3 GPCR Ligand->Receptor Binds Asp3.32 GProtein Gαi/o Protein Dissociation Receptor->GProtein Conformational Change Effector Adenylate Cyclase Inhibition GProtein->Effector Signal Transduction cAMP cAMP Downregulation Effector->cAMP Enzymatic Blockade Response Neurotransmitter Modulation cAMP->Response Presynaptic Effect

Fig 1: Pharmacological mechanism of piperidine-imidazole ligands on Histamine H3 GPCR signaling.

Synthetic Methodology: A Self-Validating Protocol

Direct alkylation of an unprotected piperidine ring is synthetically flawed due to competitive N-alkylation and polymerization. To ensure high yield and regioselectivity, a protecting group strategy coupled with a nucleophilic substitution (SN2) framework is required.

The following protocol outlines the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine utilizing 1-Boc-piperidin-4-ol and 2-ethylimidazole4[4]. This workflow is designed as a self-validating system, incorporating in-process quality control (IPQC) to prevent downstream failures.

Step 1: Hydroxyl Activation (Mesylation)
  • Causality: The native hydroxyl group of 1-Boc-piperidin-4-ol is a poor leaving group. Converting it to a methanesulfonate (mesylate) ester highly activates the C4 position for subsequent nucleophilic attack.

  • Procedure:

    • Dissolve 1-Boc-piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Add triethylamine (TEA, 1.5 eq) and cool the reaction vessel to 0°C. Cooling is critical to prevent the exothermic degradation of the mesyl chloride.

    • Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation (IPQC): Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The disappearance of the starting material spot confirms complete conversion. Quench with saturated NaHCO3, extract with DCM, dry over MgSO4, and concentrate in vacuo.

Step 2: Nucleophilic Substitution (SN2)
  • Causality: 2-Ethylimidazole must be deprotonated to maximize the nucleophilicity of its N1 nitrogen. A polar aprotic solvent (DMF) is chosen to lower the activation energy of the SN2 transition state.

  • Procedure:

    • In a separate, dry flask, dissolve 2-ethylimidazole (1.2 eq) in anhydrous dimethylformamide (DMF).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) at 0°C. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Introduce the mesylate intermediate from Step 1 into the flask.

    • Elevate the temperature to 80°C and stir for 12 hours.

  • Self-Validation (IPQC): Extract a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The presence of the intermediate mass peak ([M+H]+ corresponding to the Boc-protected product) validates successful C-N bond formation.

Step 3: Boc Deprotection
  • Causality: The tert-butyl carbamate (Boc) group must be cleaved to release the secondary amine of the piperidine ring, which is strictly required for target receptor binding.

  • Procedure:

    • Isolate the Boc-protected intermediate via standard aqueous workup and dissolve it in a 1:4 mixture of trifluoroacetic acid (TFA) and DCM.

    • Stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with 1M NaOH to pH 10, and extract the free base with ethyl acetate.

  • Self-Validation (IPQC): Final LC-MS analysis must confirm the target mass of the free base (m/z 180.15 [M+H]+).

Analytical Characterization Workflow

To guarantee the scientific integrity of the synthesized 4-(2-Ethyl-1H-imidazol-1-yl)piperidine before its deployment in in vitro or in vivo assays, a rigorous analytical pipeline is enforced. NMR spectroscopy is specifically utilized to confirm that alkylation occurred exclusively at the N1 position of the imidazole ring, preventing the progression of unwanted regioisomers.

Analytical_QC Synthesis Crude C10H17N3 LCMS LC-MS Analysis [M+H]+ 180.15 Synthesis->LCMS NMR NMR Spectroscopy Structural Verification Synthesis->NMR HPLC HPLC Synthesis->HPLC Release Batch Release LCMS->Release NMR->Release HPLC->Release

Fig 2: Self-validating analytical workflow for the QA/QC of synthesized piperidine derivatives.

References

  • [1] N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist. Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC / National Institutes of Health. 2

  • [3] Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. MDPI.3

  • [4] Crystal Structure of 2-Ethylimidazole-1-sulfonyl Azide: A New Azidation Reagent. MDPI. 4

Sources

Exploratory

Biological Activity Profile of 2-Ethyl-Imidazole Substituted Piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The amalgamation of the piperidine and 2-ethyl-imidazole scaffolds presents a compelling strategy in medicinal chemistry for the development of nov...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of the piperidine and 2-ethyl-imidazole scaffolds presents a compelling strategy in medicinal chemistry for the development of novel therapeutic agents. The piperidine ring, a prevalent motif in numerous pharmaceuticals, offers a versatile platform for structural modification to modulate pharmacokinetic and pharmacodynamic properties.[1] Concurrently, the imidazole nucleus is a key component in a wide array of bioactive compounds, contributing to diverse pharmacological effects through various molecular interactions.[2] This technical guide provides a comprehensive overview of the biological activity profile of 2-ethyl-imidazole substituted piperidines, synthesizing available data on their synthesis, potential antimicrobial, anticancer, and neuroprotective activities. By examining structure-activity relationships and providing detailed experimental protocols, this document serves as a foundational resource for researchers engaged in the discovery and development of this promising class of compounds.

Introduction: The Rationale for Hybrid Scaffolds

The synthesis of hybrid molecules that combine two or more pharmacophoric units is a well-established strategy in drug discovery to enhance biological activity, improve selectivity, and overcome drug resistance. The piperidine moiety is a six-membered heterocycle that is a cornerstone in the design of drugs targeting the central nervous system, as well as those with anti-inflammatory and analgesic properties.[3] Its conformational flexibility allows for optimal interaction with a variety of biological targets.

The imidazole ring, a five-membered aromatic heterocycle, is another privileged structure in medicinal chemistry. It is a key component of many endogenous molecules and approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2] The 2-ethyl substitution on the imidazole ring can influence the molecule's lipophilicity and steric profile, potentially fine-tuning its interaction with target proteins. This guide will delve into the synthesis and multifaceted biological potential of molecules integrating these two key heterocyclic systems.

Synthetic Strategies

The synthesis of 2-ethyl-imidazole substituted piperidines can be achieved through a multi-step process, drawing upon established methodologies for the formation of both the imidazole and piperidine moieties. A plausible synthetic route involves the initial construction of a substituted piperidine precursor followed by the formation of the 2-ethyl-imidazole ring.

A general synthetic approach can be envisioned as follows:

  • Synthesis of a Piperidine Intermediate: The synthesis often begins with a commercially available piperidine derivative, such as 4-piperidone. This can be subjected to various reactions to introduce the necessary functional groups for subsequent steps.

  • Formation of the Imidazole Ring: The 2-ethyl-imidazole ring can be constructed through the condensation of an appropriate diamine with propionaldehyde or a related three-carbon precursor, followed by oxidation. Alternatively, a pre-formed 2-ethyl-imidazole moiety can be coupled to the piperidine ring.

A representative synthetic workflow is depicted below:

Synthesis_Workflow cluster_piperidine Piperidine Intermediate Synthesis cluster_imidazole Imidazole Ring Formation cluster_coupling Coupling and Final Product P1 4-Piperidone P2 N-protected-4-aminopiperidine P1->P2 Reductive Amination FP 2-ethyl-imidazole substituted piperidine P2->FP Coupling Reaction I1 o-phenylenediamine derivative I3 2-ethyl-benzimidazole intermediate I1->I3 Condensation I2 Propionaldehyde I2->I3 I3->FP

Caption: A generalized synthetic workflow for 2-ethyl-imidazole substituted piperidines.

Experimental Protocol: Synthesis of 1-(1-benzylpiperidin-4-yl)-2-ethyl-1H-benzo[d]imidazole (A Representative Compound)

This protocol is a composite based on similar syntheses of piperidine-benzimidazole derivatives.[4]

Step 1: Synthesis of 1-(1-benzylpiperidin-4-yl)-2-nitroaniline

  • To a solution of 1-benzylpiperidin-4-amine (1.0 eq) in a suitable solvent (e.g., ethanol), add 1-fluoro-2-nitrobenzene (1.1 eq) and a base such as potassium carbonate (2.0 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

  • Dissolve the product from Step 1 in ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (5.0 eq) or perform catalytic hydrogenation using Pd/C.

  • If using SnCl2, reflux the mixture for 4-6 hours. For hydrogenation, stir under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the diamine, which can be used in the next step without further purification.

Step 3: Synthesis of 1-(1-benzylpiperidin-4-yl)-2-ethyl-1H-benzo[d]imidazole

  • To a solution of the diamine from Step 2 in a suitable solvent (e.g., ethanol), add propionaldehyde (1.2 eq).

  • Add an oxidizing agent such as sodium metabisulfite (Na2S2O5) (1.5 eq).[5]

  • Reflux the reaction mixture for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Antimicrobial Activity

While specific data on 2-ethyl-imidazole substituted piperidines is limited, the broader class of piperidine-imidazole and piperidine-benzimidazole hybrids has demonstrated notable antimicrobial properties.[4][6] The imidazole moiety is known to interfere with microbial processes, and the piperidine ring can enhance cell permeability and target interaction.

Derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole have shown good to moderate activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6] It is plausible that 2-ethyl-imidazole substituted piperidines would exhibit a similar spectrum of activity, with the ethyl group potentially influencing the lipophilicity and, consequently, the antimicrobial potency.

Compound Class Test Organism Activity (MIC/Zone of Inhibition) Reference
2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivativesE. coli, S. typhi, Micrococcus, B. megateriumPotent to moderate activity[6]
1-substituted piperidine derivativesStaphylococcus aureus, Escherichia coliActive[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
  • Prepare a nutrient agar medium and sterilize it by autoclaving.

  • Pour the sterilized agar into sterile petri dishes and allow it to solidify.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Impregnate sterile filter paper discs (6 mm in diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the impregnated discs on the inoculated agar surface.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc in millimeters. A standard antibiotic disc should be used as a positive control.

Anticancer Activity

The imidazole and piperidine scaffolds are present in numerous anticancer agents.[1][2] Imidazole-containing compounds can act as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival.[2] Piperidine derivatives have also shown significant cytotoxic effects against a range of cancer cell lines.[1]

Quinoline-imidazole-piperidine hybrids have demonstrated potent activity against non-small cell lung cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR).[2] Derivatives of 1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole have shown cytotoxic activity against human colorectal adenocarcinoma and hepatocellular carcinoma cell lines. These findings suggest that 2-ethyl-imidazole substituted piperidines could be promising candidates for anticancer drug development.

Compound Class Cancer Cell Line Activity (IC50) Reference
Quinoline-imidazole-piperidine hybridsNCI-H1975 (Lung)138 nM (EGFR inhibition)[2]
1-(naphthalen-1-ylmethyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium chlorideDLD-1 (Colon)15.56 µM
1-(4-methylbenzyl)-3-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-3-ium chlorideHepG2 (Liver)15.16 µM
Experimental Protocol: MTT Assay for Cytotoxicity
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Potential

Piperidine derivatives have been extensively investigated for their neuroprotective effects, particularly in the context of ischemic stroke and neurodegenerative diseases.[8] Furthermore, certain imidazole-containing compounds, known as imidazoline receptor ligands, have demonstrated neuroprotective properties by modulating various signaling pathways, including those involved in oxidative stress and apoptosis.[9][10][11]

The activation of I2 imidazoline receptors, for which some imidazole derivatives show affinity, has been linked to neuroprotection through mechanisms such as the inhibition of monoamine oxidase (MAO) and the reduction of cellular calcium overload.[9] Given these precedents, 2-ethyl-imidazole substituted piperidines represent a class of compounds with the potential for neuroprotective activity.

Neuroprotection_Pathway cluster_compound Compound Action cluster_receptors Receptor Interaction cluster_effects Cellular Effects cluster_outcome Overall Outcome C 2-ethyl-imidazole substituted piperidine R1 Imidazoline I2 Receptor C->R1 R2 Other Neuronal Receptors C->R2 E1 ↓ MAO Activity R1->E1 E2 ↓ Calcium Overload R1->E2 E3 ↓ Oxidative Stress R2->E3 E1->E3 E4 ↓ Apoptosis E2->E4 E3->E4 O Neuroprotection E4->O

Caption: Potential neuroprotective signaling pathway for 2-ethyl-imidazole substituted piperidines.

Experimental Protocol: In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion Model)
  • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Induce oxygen-glucose deprivation (OGD) by replacing the culture medium with a glucose-free medium and placing the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).

  • Simulate reperfusion by returning the cells to normal glucose-containing medium and normoxic conditions.

  • Treat the cells with the test compounds either before, during, or after the OGD period.

  • Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • A known neuroprotective agent can be used as a positive control.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several SAR insights can be inferred for 2-ethyl-imidazole substituted piperidines:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is crucial for biological activity. Bulky and lipophilic groups, such as a benzyl group, often enhance activity, likely by improving binding to hydrophobic pockets of target proteins.[12]

  • The 2-Ethyl Group on Imidazole: The ethyl group at the 2-position of the imidazole ring is expected to increase the lipophilicity of the molecule compared to a methyl or unsubstituted analogue. This could influence membrane permeability and target engagement. The steric bulk of the ethyl group may also play a role in selectivity for different biological targets.

  • Linker between Piperidine and Imidazole: The point of attachment and the nature of the linker (if any) between the piperidine and imidazole rings will significantly impact the overall conformation and biological activity. Direct N-alkylation of the imidazole with the piperidine moiety is a common synthetic strategy.

Conclusion and Future Perspectives

The synthesis and biological evaluation of 2-ethyl-imidazole substituted piperidines represent a promising avenue for the discovery of new therapeutic agents. The combination of these two pharmacologically significant heterocycles offers a rich chemical space for exploration. While direct studies on this specific class of compounds are nascent, the wealth of data on related piperidine-imidazole hybrids provides a strong rationale for their investigation as potential antimicrobial, anticancer, and neuroprotective agents.

Future research should focus on the systematic synthesis of a library of 2-ethyl-imidazole substituted piperidines with diverse substitution patterns on both the piperidine and imidazole rings. Comprehensive in vitro and in vivo screening will be essential to elucidate their full therapeutic potential and to establish clear structure-activity relationships. Mechanistic studies will also be crucial to identify their specific molecular targets and pathways of action. The insights and protocols provided in this guide aim to facilitate and inspire such future endeavors in this exciting area of medicinal chemistry.

References

  • Aejaz A, Molvi KI, Sayyed N, Irshad B, Tausif M, Memon R. Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. 2016 Jan;29(1):77-82.
  • Boos TL, Greiner E, Calhoun WJ, et al. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorg Med Chem. 2006 Jun 1;14(11):3803-13.
  • Pandey Stuti, Tripathi Pragya, Parashar Palak, et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022 Jan 10;7(3):2893-2909.
  • Negatu DA, Kumar A, Edafiogho IO. Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. 2020 Jun 26;10(6):7177-7186.
  • Akkoç Senem, BANTI Constantina, Kourkoumelis Nikolaos, et al. Derivatives of 1‐(2‐(Piperidin‐1‐yl)ethyl)‐1H‐benzo[d]imidazole: Synthesis, Characterization, Determining of Electronic Properties and Cytotoxicity Studies. ChemistrySelect. 2021;6(4):681-692.
  • Parmar TH, Sangani CB, Parmar ND, Bhalodiya PC. Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)
  • Li Y, Wang Y, Zhang Y, et al. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Eur J Med Chem. 2025 Jan 5;281:117023.
  • Saxena M, Agarwal SK, Patnaik GK, Saxena AK. Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. J Med Chem. 1990 Nov;33(11):2970-6.
  • Jahan S, Siddiqui S, Parveen S, et al. Analgesic activity of alkyl piperidine derivatives. Pak J Pharm Sci. 2016 Jan;29(1):77-82.
  • Sravanthi V, Kumar YN, Rao AS, et al. Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro. Der Pharma Chemica. 2011;3(6):449-455.
  • Devineni SR, Subramanyam C, Singh H, et al. Structure–activity relationship of piperidine derivatives with anticancer activity. In: Piperidines. Elsevier; 2023:1-26.
  • Maccarone R, Ronsisvalle S, Ortuso F, et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. 2021 Jun 29;26(13):3987.
  • Wang X, Zhang Y, Wang Y, et al. Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Molecules. 2022 Dec 27;28(1):219.
  • Wang J, Wang Y, Fu X, et al. Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. Bioorg Med Chem Lett. 2012 Feb 1;22(3):1364-7.
  • Patel HV, Chhabria MT, Brahmkshatriya PS. Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. Journal of Chemical and Pharmaceutical Research. 2013;5(12):101-108.
  • Ahmad A, Husain A, Khan SA, Mujeeb M, Bhandari A. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives. J Pharm Bioallied Sci. 2008 Sep 15;1(1):23-7.
  • Czarnomysy R, Sadowska B, Depciuch J, Parlińska-Wojtan M. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. 2025 May 21;30(10):2245.
  • Singh G, Kumar V, Kumar P. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of ChemTech Research. 2011;3(2):684-688.
  • Momeni-Moghaddam H, Zare-Bidaki M, Hassanzadeh-Aghdam MK, et al. Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Iranian Journal of Chemistry and Chemical Engineering. 2021;40(2):477-486.
  • Al-Suwaidan IA, Al-Abdullah ES, Al-Masoudi NA, et al. Nitroimidazoles Part 9.
  • Qiu WW, Zheng RY. Neuroprotective effects of receptor imidazoline 2 and its endogenous ligand agmatine. Neurosci Bull. 2006 May;22(3):187-91.
  • Sharma S, Kumar P, Singh R. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Pharmaceuticals (Basel). 2021 Mar 10;14(3):249.
  • Liu Y, Zhao Y, Zhang Y, et al. 2-(2-benzofuranyl)-2-imidazoline (2-BFI) improved the impairments in AD rat models by inhibiting oxidative stress, inflammation and apoptosis. Int J Immunopathol Pharmacol. 2020 Jan-Dec;34:2058738420967397.
  • Zhang S, Li G, Li D, et al. 2-(-2-benzofuranyl)
  • Rather RA, Bhat BA, Qurishi Y, et al. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Front Pharmacol. 2021 Nov 25;12:775437.

Sources

Foundational

Hydrogen bond donor and acceptor counts for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Physicochemical Profiling of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine: A Technical Guide to Hydrogen Bond Metrics Introduction In early-stage drug discovery and lead optimization, the accurate quantification of hydrogen bo...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine: A Technical Guide to Hydrogen Bond Metrics

Introduction

In early-stage drug discovery and lead optimization, the accurate quantification of hydrogen bond donors (HBD) and acceptors (HBA) is critical for predicting oral bioavailability, membrane permeability, and target affinity. This technical guide provides an in-depth mechanistic analysis of the hydrogen bonding capabilities of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine , a bifunctional heterocyclic scaffold. We will deconstruct the molecule's electronic properties, contrast classical heuristic counting methods with modern pharmacophore algorithms, and provide a self-validating empirical protocol for laboratory verification.

Mechanistic Causality of Hydrogen Bonding

The molecule 4-(2-Ethyl-1H-imidazol-1-yl)piperidine consists of two distinct ring systems, each contributing differently to the overall hydrogen bonding profile based on their orbital hybridization and electronic delocalization.

1. The Piperidine Scaffold The piperidine ring is attached to the imidazole at position 4. It contains a secondary aliphatic amine.

  • Donor Capacity : The nitrogen atom possesses a single N-H bond, which acts as a classic hydrogen bond donor 1[1].

  • Acceptor Capacity : The sp3-hybridized nitrogen retains a localized, free lone pair of electrons, making it a strong and highly directional hydrogen bond acceptor.

2. The 2-Ethyl-1H-imidazol-1-yl Moiety The imidazole ring is substituted at the N1 position by the piperidine ring and at the C2 position by an ethyl group. The assignment of HBA and HBD counts in imidazoles requires a quantum mechanical understanding of aromaticity 2[2].

  • N1 (Pyrrole-like Nitrogen) : This nitrogen is the point of attachment to the piperidine ring. It lacks an N-H bond, resulting in an HBD count of 0. More importantly, its lone pair of electrons is delocalized into the ring to satisfy the 6 π-electron Hückel rule for aromaticity2[2]. Because this lone pair is tied up in the π-system, it cannot participate in hydrogen bonding, meaning its functional HBA count is 0.

  • N3 (Pyridine-like Nitrogen) : This nitrogen is part of a C=N double bond. It has no attached hydrogen (HBD = 0). However, its lone pair resides in an sp2 orbital that is orthogonal to the aromatic π-system 2[2]. This localized lone pair is highly available to accept hydrogen bonds, resulting in an HBA count of 1.

Divergence in Counting Methodologies: Heuristic vs. Pharmacophore

When evaluating drug-likeness, scientists must distinguish between classical heuristic rules and modern functional algorithms.

  • Strict Lipinski's Rule of Five : Formulated in 1997, this rule defines hydrogen bond acceptors simply as the sum of all nitrogen and oxygen atoms in the molecule3[3]. Under this strict topological definition, all three nitrogen atoms are counted, yielding an HBA of 31[1].

  • Pharmacophore (Cactvs) Count : Modern chemoinformatics tools, such as the Cactvs algorithm used by PubChem, evaluate the actual electronic capacity of an atom to accept or donate a hydrogen bond 4[4]. This method correctly excludes the N1 atom of the imidazole ring due to its lone pair delocalization, yielding a functional HBA of 2 5[5].

Quantitative Summary
Structural ComponentNitrogen AtomsN-H BondsFunctional HBA (Cactvs)Functional HBD (Cactvs)Strict Lipinski HBAStrict Lipinski HBD
Piperidine Ring 111111
Imidazole N1 100010
Imidazole N3 101010
Total Molecule 3 1 2 1 3 1

Structural Deconstruction Workflow

HBondAnalysis Molecule 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Total N Atoms = 3 Piperidine Piperidine Ring Molecule->Piperidine Imidazole 2-Ethyl-1H-imidazol-1-yl Ring Molecule->Imidazole Total_Lipinski Lipinski Rule of 5 Count (Sum of all N & O) HBD: 1 | HBA: 3 Molecule->Total_Lipinski  Direct N/O Sum Pip_N Secondary Amine (NH) 1 H-atom, 1 free lone pair Piperidine->Pip_N Imid_N1 N1 (Pyrrole-like) Lone pair in π-system Imidazole->Imid_N1 Imid_N3 N3 (Pyridine-like) Free sp2 lone pair Imidazole->Imid_N3 Pip_Count Functional HBD: 1 Functional HBA: 1 Pip_N->Pip_Count Imid_N1_Count Functional HBD: 0 Functional HBA: 0 Imid_N1->Imid_N1_Count Imid_N3_Count Functional HBD: 0 Functional HBA: 1 Imid_N3->Imid_N3_Count Total_Cactvs Pharmacophore Count (Functional Acceptors) HBD: 1 | HBA: 2 Pip_Count->Total_Cactvs Imid_N1_Count->Total_Cactvs Imid_N3_Count->Total_Cactvs

Figure 1: Structural deconstruction and hydrogen bond assignment logic for the target molecule.

Self-Validating Empirical Protocol: ¹H-NMR Titration

To empirically validate the computational HBD and HBA counts, a self-validating ¹H-NMR titration workflow must be employed.

Causality & Design : Hydrogen bonding deshields the involved protons, leading to a concentration-dependent downfield shift in the NMR spectrum. By utilizing a non-polar, non-hydrogen-bonding solvent, we eliminate solvent competition, ensuring that any observed chemical shifts are exclusively driven by the solute-titrant interactions.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 5 mg of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in 0.5 mL of anhydrous, deuterated chloroform (CDCl3). Rationale: CDCl3 lacks hydrogen-bonding capability, isolating the intrinsic electronic properties of the analyte.

  • Baseline Acquisition : Acquire a high-resolution baseline ¹H-NMR spectrum (e.g., 400 MHz) at 298 K. Identify the piperidine N-H resonance (typically a broad singlet).

  • HBD Validation (Acceptor Titration) :

    • Action: Sequentially add aliquots (0.1 to 2.0 molar equivalents) of a strong, standardized H-bond acceptor, such as DMSO-d6.

    • Validation Check: Monitor the piperidine N-H proton. A progressive downfield shift (higher ppm) confirms its active role as a functional Hydrogen Bond Donor. If no shift occurs, the system flags a false positive in the structural assumption.

  • HBA Validation (Donor Titration) :

    • Action: In a freshly prepared sample, sequentially add aliquots of a standard H-bond donor (e.g., 4-fluorophenol).

    • Validation Check: Monitor the chemical shifts of the protons adjacent to the imidazole N3 and piperidine N. Downfield shifts in these specific adjacent protons indicate electron density withdrawal due to H-bond acceptance at the nitrogen lone pairs. Crucially, the lack of a significant shift near the imidazole N1 confirms its lone pair is delocalized and unavailable, validating the Cactvs algorithm's exclusion of this atom.

  • Data Synthesis : Plot the change in chemical shift ( Δδ ) against titrant concentration to generate binding isotherms. This will empirically confirm the 1:2 donor-to-acceptor functional ratio.

References

  • Wikipedia: Lipinski's rule of five.
  • Ataman Kimya: IMIDAZOLE.
  • NIH: Physiochemical property space distribution among human metabolites, drugs and toxins.
  • ACS Publications: Pharmacophore Features Distributions in Different Classes of Compounds.
  • GitHub: Chemical Information Ontology.

Sources

Exploratory

The Ethyl-Imidazole Piperidine Scaffold: A Technical Guide to its Historical Development and Therapeutic Significance

Abstract The ethyl-imidazole piperidine scaffold, a privileged structural motif in medicinal chemistry, has been the cornerstone of significant advancements in drug discovery, particularly in the modulation of G-protein...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ethyl-imidazole piperidine scaffold, a privileged structural motif in medicinal chemistry, has been the cornerstone of significant advancements in drug discovery, particularly in the modulation of G-protein coupled receptors (GPCRs). This in-depth technical guide provides a comprehensive historical account of the discovery and evolution of this scaffold, with a primary focus on its role in the development of potent and selective histamine H3 receptor ligands. We will explore the seminal discoveries that established the importance of this chemical entity, delve into the intricacies of its synthesis, analyze the structure-activity relationships that have guided its optimization, and discuss its impact on the therapeutic landscape. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the ethyl-imidazole piperidine core and its applications.

The Genesis of a Privileged Scaffold: From Histamine to Conformationally Constrained Analogs

The story of the ethyl-imidazole piperidine scaffold is intrinsically linked to the exploration of the histaminergic system. Histamine, a biogenic amine, exerts its diverse physiological effects through four distinct GPCR subtypes (H1, H2, H3, and H4). The discovery of the histamine H3 receptor in 1983 by Arrang, Garbarg, and Schwartz as a presynaptic autoreceptor that inhibits histamine synthesis and release in the brain marked a pivotal moment in neuroscience research.[1][2] This discovery opened a new avenue for therapeutic intervention in a range of neurological and psychiatric disorders.[3][4]

Early efforts to develop H3 receptor ligands naturally focused on modifications of the endogenous ligand, histamine. The initial breakthroughs came with the development of (R)-α-methylhistamine, a potent and selective H3 agonist, and thioperamide, a potent antagonist.[2] These early tool compounds were instrumental in elucidating the physiological roles of the H3 receptor.[2] However, the desire for ligands with improved pharmacokinetic properties and selectivity profiles drove further research.

A key conceptual leap was the idea of rigidifying the flexible ethylamine side chain of histamine to enhance receptor affinity and selectivity. This led to the exploration of incorporating the side chain into a piperidine ring. This strategic decision was based on the understanding that conformational constraint can lock a molecule into a bioactive conformation, thereby increasing its potency and reducing off-target effects. The piperidine ring, a common motif in pharmaceuticals, offered a robust and synthetically accessible scaffold for this purpose.[5][6]

The seminal moment in the history of the ethyl-imidazole piperidine scaffold arrived in the early 1990s with the work of Roeland C. Vollinga and his colleagues. Their research culminated in the synthesis and characterization of 4-((1H-imidazol-4-yl)methyl)piperidine , a compound that would later be known as immepip .[7] Immepip proved to be a highly potent and selective histamine H3 receptor agonist, exhibiting significantly higher affinity than histamine itself.[1][8] This discovery validated the concept of using a piperidine ring to constrain the histamine pharmacophore and established the 4-((1H-imidazol-4-yl)methyl)piperidine core as a critical scaffold for H3 receptor modulation.

Synthetic Strategies: Building the Core

The synthesis of the ethyl-imidazole piperidine scaffold can be approached through several routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials. Two prominent methods are the classical construction from piperidine derivatives and the versatile Van Leusen imidazole synthesis.

Synthesis from Piperidine Precursors: A Step-by-Step Protocol for Immepip

A common and reliable method for the synthesis of the parent scaffold, 4-((1H-imidazol-4-yl)methyl)piperidine (immepip), involves the construction of the imidazole ring onto a pre-existing piperidine moiety. The following protocol details a well-established synthetic route.

Experimental Protocol: Synthesis of 4-((1H-imidazol-4-yl)methyl)piperidine Dihydrobromide (Immepip) [8]

  • Step 1: Protection of the Piperidine Nitrogen. Commercially available 4-(hydroxymethyl)piperidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA) to yield N-Boc-4-(hydroxymethyl)piperidine. This protection step is crucial to prevent side reactions involving the basic piperidine nitrogen in subsequent steps.

  • Step 2: Oxidation to the Aldehyde. The protected alcohol is then oxidized to the corresponding aldehyde, N-Boc-4-formylpiperidine. A variety of oxidizing agents can be employed, with Swern oxidation or Dess-Martin periodinane being common choices for their mild reaction conditions and high yields.

  • Step 3: Imidazole Ring Formation. The aldehyde is then converted to the imidazole ring. This can be achieved by reacting it with a suitable reagent such as tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate in methanol. This reaction proceeds via the formation of a tosyl-substituted dihydropyrimidine intermediate, which then eliminates p-toluenesulfinic acid to form the aromatic imidazole ring.

  • Step 4: Deprotection. The final step involves the removal of the Boc protecting group. This is typically accomplished by treating the N-Boc-protected intermediate with a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), in a solvent like dioxane or ethanol. The resulting product is the desired 4-((1H-imidazol-4-yl)methyl)piperidine, which can be isolated as its salt.

Synthesis_of_Immepip start 4-(Hydroxymethyl)piperidine step1 N-Boc-4-(hydroxymethyl)piperidine start->step1 Boc₂O, TEA, DCM step2 N-Boc-4-formylpiperidine step1->step2 Dess-Martin Periodinane or Swern Oxidation step3 N-Boc-4-((1H-imidazol-4-yl)methyl)piperidine step2->step3 TosMIC, K₂CO₃, MeOH end 4-((1H-imidazol-4-yl)methyl)piperidine (Immepip) step3->end HBr or HCl

Caption: Synthetic scheme for 4-((1H-imidazol-4-yl)methyl)piperidine (Immepip).

The Van Leusen Imidazole Synthesis: A Powerful Tool for Analog Generation

The Van Leusen imidazole synthesis is a highly versatile and widely used method for the preparation of substituted imidazoles.[9][10][11] This reaction involves the condensation of an aldehyde with a primary amine to form an aldimine in situ, which then reacts with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield the imidazole ring.[9]

The power of this method lies in its convergent nature, allowing for the rapid generation of a diverse library of imidazole derivatives by simply varying the aldehyde and amine starting materials. This has been instrumental in exploring the structure-activity relationships of the ethyl-imidazole piperidine scaffold.

Mechanism of the Van Leusen Imidazole Synthesis

  • Deprotonation of TosMIC: A base abstracts a proton from the α-carbon of TosMIC, generating a nucleophilic carbanion.

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbon of the aldimine.

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a five-membered ring.

  • Elimination: The tosyl group is eliminated as p-toluenesulfinic acid, leading to the formation of the aromatic imidazole ring.

Van_Leusen_Mechanism cluster_0 Van Leusen Imidazole Synthesis Aldehyde R¹-CHO Aldimine R¹-CH=N-R² Aldehyde->Aldimine Amine R²-NH₂ Amine->Aldimine Intermediate1 Cyclic Intermediate Aldimine->Intermediate1 TosMIC Tos-CH₂-NC Anion Tos-CH⁻-NC TosMIC->Anion Base Base Base Anion->Intermediate1 Nucleophilic Attack & Cyclization Imidazole 1,4,5-Trisubstituted Imidazole Intermediate1->Imidazole Elimination of Tos-H

Caption: Mechanism of the Van Leusen Imidazole Synthesis.

Structure-Activity Relationships (SAR) and Pharmacological Profile

The ethyl-imidazole piperidine scaffold has been extensively studied to understand the structural requirements for potent and selective interaction with the histamine H3 receptor.

The Core Pharmacophore

The fundamental pharmacophore for H3 receptor agonism consists of the imidazole ring and the basic nitrogen of the piperidine ring, connected by a short alkyl linker.

  • The Imidazole Ring: The imidazole ring is crucial for activity, with the Nτ-H tautomer being the preferred form for receptor binding. It is believed to interact with key amino acid residues in the H3 receptor binding pocket, such as aspartate and glutamate residues, through hydrogen bonding.[12]

  • The Piperidine Ring: The basic nitrogen of the piperidine ring is also essential for high affinity. It is thought to form an ionic interaction with an acidic residue in the receptor. The conformational rigidity imposed by the piperidine ring is a key factor in the high potency of compounds like immepip.[13]

  • The Ethyl Linker: The length of the linker between the imidazole and piperidine rings is critical. The ethyl linker in immepip provides the optimal distance for the key pharmacophoric elements to interact with their respective binding sites on the receptor.[14]

Impact of Substitutions

Extensive SAR studies have been conducted by modifying various positions of the ethyl-imidazole piperidine scaffold.

Compound/AnalogModificationEffect on H3 Receptor ActivitypKi / pA₂ / pEC₅₀Reference
Immepip Parent ScaffoldPotent AgonistpKi = 9.0-9.3, pEC₅₀ = 9.5-9.9[8]
Methimepip N-methyl on piperidinePotent and selective agonistpKi = 9.0, pEC₅₀ = 9.5[7]
Immepip Analogs N-aryl on piperidineModerate to low affinity agonistspKi range: 1-60 nM[15]
VUF 4929 Propyl linkerCompetitive antagonistpA₂ = 7.1 (rat cortex)[14]
VUF 8328 Imetit analogPartial agonist/AntagonistpD₂ = 8.0 (brain), pA₂ = 9.4 (jejunum)[14]

Table 1: Structure-Activity Relationship of Selected Ethyl-Imidazole Piperidine Derivatives at the Histamine H3 Receptor.

These studies have revealed that while N-alkylation of the piperidine can be tolerated to some extent, larger substituents generally lead to a decrease in agonist activity and can even convert agonists into antagonists.[7][15] Lengthening the linker between the two rings also tends to reduce agonist potency and can introduce antagonist properties.[14]

Therapeutic Applications and Future Directions

The primary therapeutic focus for compounds based on the ethyl-imidazole piperidine scaffold has been the modulation of the histamine H3 receptor for the treatment of central nervous system (CNS) disorders.

Histamine H3 Receptor Agonists

As potent H3 receptor agonists, compounds like immepip decrease the release of histamine and other neurotransmitters.[16] This has led to their investigation for conditions characterized by excessive neuronal activity. For example, H3 agonists have been explored for their potential in treating sleep-wake disorders, epilepsy, and pain.[4] However, the clinical development of H3 agonists has been challenging, and to date, no H3 agonist has reached the market for these indications.

Histamine H3 Receptor Antagonists/Inverse Agonists

Conversely, H3 receptor antagonists and inverse agonists enhance the release of histamine and other neurotransmitters, leading to a pro-cognitive and wake-promoting effect.[3][4] This has been a more fruitful area of drug development. While not strictly an ethyl-imidazole piperidine derivative, the clinically approved drug Pitolisant (Wakix®) , an H3 receptor inverse agonist, highlights the therapeutic potential of this target.[1][2] Pitolisant is used to treat narcolepsy and its development has spurred further interest in H3 antagonists for other conditions like Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[2][3] The ethyl-imidazole piperidine scaffold has also been utilized in the design of potent H3 antagonists.[17]

Beyond the H3 Receptor

While the histamine H3 receptor has been the primary target, the versatility of the ethyl-imidazole piperidine scaffold suggests its potential for interacting with other biological targets. For instance, derivatives of this scaffold have been investigated as ligands for other GPCRs and as enzyme inhibitors.[18][19] The ability to readily modify the scaffold through techniques like the Van Leusen synthesis makes it an attractive starting point for fragment-based drug discovery and lead optimization campaigns targeting a variety of diseases.

Conclusion

The ethyl-imidazole piperidine scaffold has a rich history rooted in the fundamental principles of medicinal chemistry. Its journey from a conformationally constrained analog of histamine to a key building block for potent and selective H3 receptor ligands demonstrates the power of rational drug design. The development of efficient synthetic methodologies has enabled extensive exploration of its structure-activity relationships, providing valuable insights into the molecular requirements for H3 receptor modulation. While the primary focus has been on CNS disorders through the H3 receptor, the inherent "drug-like" properties of this scaffold ensure its continued relevance in the ongoing quest for novel therapeutics. Future research will likely see the application of this versatile core to a broader range of biological targets, further solidifying its status as a truly privileged scaffold in medicinal chemistry.

References

  • Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.
  • The Evolution of Histamine H3 Antagonists/Inverse Agonists. (2011). Bentham Science Publishers.
  • The histamine H3 receptor: From discovery to clinical trials with pitolisant. (n.d.).
  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British journal of pharmacology, 163(4), 713–721.
  • The evolution of histamine H₃ antagonists/inverse agonists. (2011). PubMed.
  • Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & medicinal chemistry, 18(14), 5441–5448.
  • Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal.
  • Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. (n.d.). Benchchem.
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). PubMed.
  • Document: Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 recepto... (n.d.). ChEMBL - EMBL-EBI.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PMC.
  • Van Leusen reaction. (n.d.). Grokipedia.
  • Pharmacological analysis of immepip and imetit homologues. Further evidence for histamine H(3) receptor heterogeneity? (2001). PubMed.
  • Mechanism of van Leusen imidazole synthesis. (n.d.).
  • N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist. (2004). Journal of Medicinal Chemistry.
  • Immepip. (n.d.). SciSpace.
  • Van Leusen imidazole synthesis. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists wit. (2021). ACS Chemical Neuroscience.
  • Synthesis and Pharmacological Characterization of New Photocaged Agonists for Histamine H3 and H4 Receptors. (2024).
  • H3 agonist immepip markedly reduces cortical histamine release, but only weakly promotes sleep in the r
  • N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist. (2005). PubMed.
  • Further evidence for the role of histamine H3, but not H1, H2 or H4, receptors in immepip-induced inhibition of the rat cardioaccelerator symp
  • Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. (2006). PubMed.
  • Quantitative Structure Activity Relationship (QSAR) Analysis on Arylbenzofuran Derivatives as Histamine H3 Antagonists. (n.d.). Der Pharma Chemica.
  • Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists With a Lipophilic Side Chain. (2010). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • (PDF) Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H-3-receptor antagonists. (2025).
  • Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies. (2023). Life Chemicals.
  • QSAR Modeling of Histamine H3R Antagonists/inverse Agonists as Future Drugs for Neurodegener
  • Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. (2025).
  • A Review of Imidazole Derivatives: Synthesis, Pharmacological Applic
  • Discovery of Novel 2-(piperidin-4-yl)
  • Imidazole as a Promising Medicinal Scaffold: Current St
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2021). PMC.
  • A Review on 'Imidazole': There Chemistry, Methods of Preparation and Pharmacological Potentials. (2025).
  • (PDF) A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (n.d.).

Sources

Protocols & Analytical Methods

Method

Functionalization strategies for the secondary amine in 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

An Application Guide to the Chemical Derivatization of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Introduction: The Strategic Importance of the 4-(Imidazol-1-yl)piperidine Scaffold The 4-(imidazol-1-yl)piperidine framework i...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Chemical Derivatization of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Introduction: The Strategic Importance of the 4-(Imidazol-1-yl)piperidine Scaffold

The 4-(imidazol-1-yl)piperidine framework is a privileged scaffold in modern medicinal chemistry, appearing as a core structural motif in a multitude of biologically active compounds.[1][2] The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the imidazole moiety can engage in crucial hydrogen bonding and aromatic interactions with biological targets.[3][4][5] The secondary amine at the N-1 position of the piperidine ring is a critical handle for chemical modification. Functionalization at this site allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of a compound's potency, selectivity, and overall drug-like properties.[6]

This technical guide provides a comprehensive overview of the principal strategies for the functionalization of the secondary amine in 4-(2-Ethyl-1H-imidazol-1-yl)piperidine. We will delve into the mechanistic underpinnings of each method, present detailed and validated experimental protocols, and offer guidance on selecting the optimal strategy for specific synthetic goals.

Core Reactivity of the Piperidine Secondary Amine

The nitrogen atom in the piperidine ring of the title compound is a nucleophilic and basic center. Its reactivity is governed by the lone pair of electrons, making it amenable to reactions with a wide range of electrophiles. While the 2-ethyl-1H-imidazole substituent at the C-4 position is sterically demanding, the N-1 amine remains sufficiently accessible for various transformations. It is important to note that the imidazole ring also contains a basic nitrogen at the N-3 position; however, under the conditions described for N-1 functionalization, its reactivity is generally not competitive.

The primary functionalization strategies can be broadly categorized, providing a versatile toolkit for analog synthesis.

Functionalization_Overview cluster_start Starting Material cluster_reactions Functionalization Strategies cluster_products Product Classes start 4-(2-Ethyl-1H-imidazol-1-yl)piperidine alkylation N-Alkylation start->alkylation acylation N-Acylation start->acylation arylation N-Arylation / Hetarylation start->arylation prod_alkyl N-Alkyl Derivatives alkylation->prod_alkyl prod_acyl N-Acyl Derivatives (Amides) acylation->prod_acyl prod_aryl N-Aryl Derivatives arylation->prod_aryl

Caption: Overview of primary functionalization routes for the piperidine nitrogen.

N-Alkylation Strategies

N-alkylation introduces alkyl groups onto the piperidine nitrogen, a common strategy to modulate basicity, lipophilicity, and steric profile.

Direct Alkylation with Alkyl Halides

This classical Sₙ2 reaction involves treating the secondary amine with an alkyl halide in the presence of a base.

Mechanistic Insight: The base deprotonates the piperidinium salt formed in equilibrium or scavenges the acid generated during the reaction, driving the equilibrium towards the N-alkylated product. The choice of base and solvent is critical to prevent the primary side reaction: over-alkylation to form a quaternary ammonium salt.

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

  • Materials:

    • 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (1.0 eq)

    • Alkyl Bromide (e.g., Benzyl Bromide) (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a solution of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in anhydrous DMF (0.2 M), add anhydrous K₂CO₃.

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkyl bromide dropwise to the mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.[1]

Reductive Amination

Reductive amination is one of the most versatile and widely used methods for N-alkylation.[7] It involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reducing agent.[8]

Mechanistic Insight: The reaction is typically performed under mildly acidic conditions (pH 4-6), which catalyzes the formation of the iminium ion without fully protonating the amine nucleophile.[9][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is selective for the iminium ion over the carbonyl starting material and is stable in the acidic conditions required.[9]

Reductive_Amination_Workflow cluster_workflow Reductive Amination Protocol Flow A 1. Combine Amine + Aldehyde/Ketone in Solvent (DCE) B 2. Add Acetic Acid (Catalyst) Stir to form Iminium Ion A->B C 3. Add NaBH(OAc)₃ (Reducing Agent) B->C D 4. In-situ Reduction of Iminium Ion C->D E 5. Aqueous Work-up (NaHCO₃) & Extraction D->E F 6. Purification (Chromatography) E->F G Final N-Alkylated Product F->G

Caption: Step-by-step workflow for reductive amination.

Protocol 2: Reductive Amination with an Aldehyde

  • Materials:

    • 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (1.0 eq)

    • Aldehyde (e.g., Isobutyraldehyde) (1.2 eq)

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Acetic Acid (1.0 eq)

    • 1,2-Dichloroethane (DCE), anhydrous

  • Procedure:

    • Dissolve 4-(2-Ethyl-1H-imidazol-1-yl)piperidine and the aldehyde in anhydrous DCE (0.2 M).

    • Add acetic acid to the solution and stir at room temperature for 1 hour to facilitate iminium ion formation.

    • Add NaBH(OAc)₃ portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography.[9]

N-Acylation to Form Amides

N-acylation converts the secondary amine into a neutral amide. This transformation is fundamental for introducing carbonyl-containing moieties and can significantly alter the molecule's electronic properties and hydrogen bonding capabilities.[10]

Mechanistic Insight: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). A subsequent elimination of the leaving group (e.g., chloride) forms the stable amide bond. A non-nucleophilic base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[11]

Protocol 3: N-Acylation with an Acyl Chloride

  • Materials:

    • 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (1.0 eq)

    • Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in anhydrous DCM (0.2 M) in a round-bottom flask.

    • Add triethylamine and cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by recrystallization or silica gel column chromatography.[11]

N-Arylation and N-Hetarylation Strategies

Forming a bond between the piperidine nitrogen and an aromatic or heteroaromatic ring is crucial for many pharmaceutical applications.[1] Modern cross-coupling reactions have become the methods of choice for this transformation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12][13] Its broad substrate scope and high functional group tolerance make it a premier method for N-arylation.[14]

Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Pd(0) complex.[12] Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[12][13] The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_aryl L₂Pd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition pd2_amido L₂Pd(II)(Ar)(NR₂) pd2_aryl->pd2_amido Amine Coordination & Deprotonation (Base) pd2_amido->pd0 Reductive Elimination Product Ar-NR₂ ArX Ar-X Amine R₂NH

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Buchwald-Hartwig N-Arylation with an Aryl Bromide

  • Materials:

    • 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (1.2 eq)

    • Aryl Bromide (e.g., 4-Bromotoluene) (1.0 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene, anhydrous and degassed

  • Procedure:

    • In a glovebox or under an inert atmosphere (Argon/Nitrogen), add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.

    • Add anhydrous, degassed toluene, followed by the 4-(2-Ethyl-1H-imidazol-1-yl)piperidine.

    • Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography.[12]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for N-arylation. While often requiring higher temperatures than palladium-catalyzed methods, it remains a valuable tool, particularly for certain heterocyclic substrates.

Mechanistic Insight: The reaction mechanism is complex but is generally believed to involve the formation of a Cu(I)-amido species which then reacts with the aryl halide. Ligands such as N,N'-dimethylglycine or phenanthrolines can accelerate the reaction and allow for milder conditions.

Protocol 5: Ullmann N-Arylation with an Aryl Iodide

  • Materials:

    • 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (1.5 eq)

    • Aryl Iodide (e.g., Iodobenzene) (1.0 eq)

    • Copper(I) Iodide (CuI) (0.1 eq)

    • N,N'-Dimethylglycine (0.2 eq)

    • Potassium Phosphate (K₃PO₄) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous

  • Procedure:

    • To a reaction vessel, add the aryl iodide, CuI, N,N'-dimethylglycine, and K₃PO₄.

    • Add the 4-(2-Ethyl-1H-imidazol-1-yl)piperidine followed by anhydrous DMSO.

    • Heat the mixture to 110-130 °C under an inert atmosphere for 24 hours. Monitor by LC-MS.

    • Cool the reaction, dilute with water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by silica gel column chromatography.[15]

Comparative Summary of Functionalization Strategies

StrategyKey ReagentsTypical ConditionsProsCons
Direct Alkylation Alkyl halide, K₂CO₃, DMFRoom TemperatureSimple setup, readily available reagents.Risk of over-alkylation, limited to Sₙ2-active halides.
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Room Temperature, Mild AcidHigh yields, broad scope, avoids over-alkylation.Requires a carbonyl compound, sensitive to pH.[9][8]
N-Acylation Acyl chloride, Et₃N, DCM0 °C to Room TemperatureFast, efficient, high-yielding.Product is a neutral amide, not a basic amine.
Buchwald-Hartwig Aryl halide, Pd catalyst, Ligand, Base80-110 °CExcellent scope, high functional group tolerance.[13]Expensive/air-sensitive reagents, requires inert atmosphere.
Ullmann Coupling Aryl halide, Cu catalyst, Ligand, Base110-150 °CCost-effective catalyst, good for electron-rich amines.Often requires high temperatures, longer reaction times.

Conclusion and Outlook

The secondary amine of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine offers a robust and versatile point for chemical derivatization. The choice of functionalization strategy—be it N-alkylation, N-acylation, or N-arylation—depends on the specific synthetic target and the desired physicochemical properties of the final compound. Reductive amination and Buchwald-Hartwig amination represent the most powerful and versatile methods for generating diverse libraries of analogs for drug discovery campaigns. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively leverage this valuable scaffold to develop novel and impactful chemical entities.

References

  • Chemcess. (2024, August 14). Piperidine: Properties, Reactions, Production And Uses. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025, October 17). [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. (2026, February 27). ACS Omega. [Link]

  • Wikipedia. Piperidine. [Link]

  • Sather, A. C., & Martinot, T. A. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Reddy, C. R., et al. (2013). Redox-Neutral α-C–H Bond Functionalization of Secondary Amines with Concurrent C–P Bond Formation/N-Alkylation. PMC. [Link]

  • Davies, I. W., et al. (2017, November 30). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis. [Link]

  • Pienko, T., et al. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • Zastrozhin, D. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1345. [Link]

  • Lam, K. C., et al. (2017, August 29). Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. RSC Publishing. [Link]

  • Cherif, L. S., et al. (2018, December 17). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. ResearchGate. [Link]

  • Korkmaz, A. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]

  • Sarpong, R., et al. (2014). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. PMC. [Link]

  • MacMillan, D. W. C., et al. (2021, August 12). C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods. ACS Publications. [Link]

  • Palladium-catalyzed amination of piperidine with aryl chlorides[a]. ResearchGate. [Link]

  • Reddy, C. R., et al. (2013, August 19). Redox-Neutral α-C–H Bond Functionalization of Secondary Amines with Concurrent C–P Bond Formation/N-Alkylation. Organic Letters. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Banwell, M. G., et al. (2018, July 16). The Palladium-Catalyzed Ullmann Cross-Coupling Reaction: A Modern Variant on a Time-Honored Process. Accounts of Chemical Research. [Link]

  • Kappe, C. O., et al. (n.d.). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. [Link]

  • Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. PMC. [Link]

  • Murzin, D. Y., et al. (2021, September 1). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis. [Link]

  • Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines. Apollo. [Link]

  • Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives 1a. ACS Publications. [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023, July 1). [Link]

  • Examples of conformation change by N-acylation or isomerisation. ResearchGate. [Link]

  • Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. ChemRxiv. [Link]

  • Zastrozhin, D. V., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Sares, A., et al. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • Al-Blewi, F. F., et al. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed. [Link]

  • Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. United Arab Emirates - Ministry of Health and Prevention. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025, January 5). PubMed. [Link]

Sources

Application

Application Note: Advanced Amide Coupling Strategies for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, reagent selection, and optimized protocols for coupling sterically hindered, dual-basic he...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, reagent selection, and optimized protocols for coupling sterically hindered, dual-basic heterocycles.

Introduction & Mechanistic Insights

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the formation of amide bonds using highly functionalized secondary amines. 4-(2-Ethyl-1H-imidazol-1-yl)piperidine is a privileged scaffold in medicinal chemistry, often utilized to introduce basic, hydrogen-bond-accepting motifs into drug candidates (e.g., GPCR ligands and kinase inhibitors).

However, coupling this specific amine with carboxylic acids presents two distinct chemical challenges that dictate the choice of reagents and reaction conditions:

  • Steric Hindrance of the Secondary Amine: The piperidine nitrogen is a secondary amine. While highly nucleophilic (conjugate acid pKa ~10–11), its steric bulk slows down the rate of nucleophilic attack on activated esters compared to primary amines.

  • Dual Basicity and Nucleophilic Catalysis: The molecule contains a 2-ethyl-substituted imidazole ring. The N3 nitrogen of this imidazole is basic (pKa ~7) and nucleophilic[1][2]. During coupling, this imidazole moiety can act as an intramolecular or intermolecular nucleophilic catalyst, attacking the activated ester to form a transient acylimidazolium intermediate [3]. While this intermediate generally collapses to yield the desired piperidinyl amide via acyl transfer, it can complicate reaction kinetics and consume stoichiometric equivalents of activating agents.

Furthermore, the use of popular uronium/aminium-based coupling reagents (such as HATU or HBTU) carries a severe risk. If the carboxylic acid is not pre-activated, these reagents can react directly with the piperidine nitrogen to form a dead-end guanidinium byproduct , permanently capping the amine and ruining the yield[4][5].

Mechanism Acid Carboxylic Acid + Coupling Reagent ActEster Activated Ester (e.g., OAt / OSu) Acid->ActEster Base (DIPEA) Product Desired Piperidinyl Amide ActEster->Product Piperidine N-attack AcylImid Transient Acylimidazolium (Nucleophilic Catalysis) ActEster->AcylImid Imidazole N3-attack Amine 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Guanidinium Guanidinium Byproduct (Dead-end side reaction) Amine->Guanidinium Direct reaction with excess Uronium salt AcylImid->Product Acyl Transfer

Figure 1: Mechanistic pathways in the coupling of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine, highlighting desired acyl transfer vs. guanidinylation.

Comparative Coupling Strategies

To mitigate side reactions and drive the coupling of this hindered amine to completion, the selection of the coupling reagent must be tailored to the project scale. Below is a data-driven comparison of the most effective reagent systems for this substrate[4][5].

Coupling SystemMechanism / IntermediateBest Use CaseProsCons
HATU / DIPEA HOAt Active EsterDiscovery / SAR (Milligram scale)Extremely fast kinetics; high yields for hindered amines.Expensive; high risk of guanidinylation if not pre-activated[4].
EDC·HCl / OxymaPure Oxyma Active EsterIntermediate Scale-up (Gram scale)Water-soluble byproducts (urea); Oxyma is safer than HOBt[6].Slower kinetics than HATU; requires careful stoichiometric control.
T3P / Et₃N Mixed AnhydrideProcess Chemistry (Kilogram scale)No guanidinylation risk; very low epimerization; easy aqueous workup.Requires longer reaction times (often >12 hours at room temp).

Experimental Protocols

The following protocols have been designed as self-validating workflows. Crucial Expert Insight: Because the product contains a basic imidazole ring, standard amide coupling workups utilizing 1M HCl washes must be strictly avoided. Acidic conditions will protonate the imidazole, causing your target product to partition into the aqueous waste layer.

Protocol A: Discovery-Scale Synthesis (HATU / DIPEA)

Optimized for speed and handling sterically hindered or unreactive carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (1.1 equiv)

  • HATU (1.05 equiv) — Do not exceed 1.05 equiv to prevent amine capping.

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM (0.2 M)

Step-by-Step Methodology:

  • Pre-activation (Critical Step): Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Cool to 0 °C under an inert atmosphere (N₂/Ar).

  • Add DIPEA (3.0 equiv), followed by HATU (1.05 equiv). Stir the mixture at 0 °C for exactly 5–10 minutes. Causality: This ensures complete formation of the HOAt active ester before the amine is introduced, eliminating the risk of the piperidine reacting with unreacted HATU to form a tetramethylguanidinium byproduct[4][5].

  • Amine Addition: Add 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (1.1 equiv) dropwise as a solution in DMF.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with:

    • Saturated aqueous NaHCO₃ (2x) — Removes acidic impurities and HOAt.

    • Water (3x) — Removes DMF.

    • Brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient, typically 0-10% MeOH containing 1% NH₄OH to prevent streaking of the basic imidazole).

Protocol B: Process-Scale Synthesis (T3P / Et₃N)

Optimized for scalability, safety, and operational simplicity.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (1.05 equiv)

  • T3P (Propylphosphonic anhydride, 50% solution in EtOAc) (1.5 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • EtOAc or 2-MeTHF (0.5 M)

Step-by-Step Methodology:

  • Charge a reactor with the carboxylic acid, 4-(2-Ethyl-1H-imidazol-1-yl)piperidine, and EtOAc.

  • Add Et₃N (3.0 equiv) and stir for 5 minutes at room temperature.

  • Add T3P (1.5 equiv) dropwise. Causality: T3P is a mild reagent that forms a mixed anhydride. It does not react with secondary amines to form stable byproducts, allowing all reagents to be mixed safely without strict pre-activation timelines.

  • Stir at room temperature for 12–24 hours, or heat to 50 °C for 4 hours if kinetics are sluggish.

  • Workup: Quench the reaction with water. The water-soluble phosphate byproducts will partition into the aqueous layer. Wash the organic layer with saturated NaHCO₃ and brine. Concentrate to yield the crude product, which is often pure enough for direct crystallization.

Workflow Decision Matrix

Use the following logic tree to determine the appropriate protocol and workup strategy based on your project's current phase.

Workflow Start Evaluate Project Phase Discovery Discovery / SAR Phase (Milligram Scale) Start->Discovery ScaleUp Process / Scale-Up (Gram to Kilogram) Start->ScaleUp HATU Protocol A: HATU / DIPEA Strict pre-activation required Discovery->HATU T3P Protocol B: T3P / Et3N Safe, no guanidinylation ScaleUp->T3P Workup Mild Aqueous Workup (Avoid 1M HCl washes!) HATU->Workup T3P->Workup Purification Flash Chromatography (Use basic modifiers e.g. NH4OH) Workup->Purification Final Pure Target Compound Purification->Final

Figure 2: Decision matrix for selecting the optimal coupling protocol and purification strategy.

Troubleshooting & Analytical Characterization

  • LC-MS Analysis shows a mass of [M+100] (approx): This indicates the formation of the tetramethylguanidinium adduct on the piperidine nitrogen. Solution: You failed to pre-activate the acid. Ensure the carboxylic acid, HATU, and base stir for 5 minutes before adding the piperidine[4]. Alternatively, switch to a phosphonium-based reagent like PyBOP or T3P[4].

  • Product is missing after workup: You likely washed the organic layer with a strong acid (e.g., 1M HCl or 5% KHSO₄). The 2-ethylimidazole moiety has a pKa of ~7[2]. At acidic pH, it becomes fully protonated and highly water-soluble. Solution: Recover your product by basifying the aqueous waste layer to pH 9 with NaOH or Na₂CO₃, and back-extracting with a polar organic solvent like DCM or 2-MeTHF.

  • Sluggish Kinetics: If coupling is slow even with HATU, the carboxylic acid may be highly sterically hindered. Consider converting the acid to an acid chloride using Ghosez's reagent or oxalyl chloride, provided the rest of the molecule is compatible with these harsh conditions.

References

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Grokipedia Chemical Database. (n.d.). Imidazole - Properties and Reactivity. Grokipedia. Available at:[Link]

  • McDonald, R. S., et al. (n.d.). Intramolecular nucleophilic participation by the thiol group during amide hydrolysis. Part 2. The imidazole catalysis dilemma. Canadian Journal of Chemistry. Available at:[Link]

  • Wikipedia Contributors. (n.d.). Imidazole. Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Method

Microwave-assisted synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine analogs

Application Note: Microwave-Accelerated Synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Analogs Executive Summary The 4-(1H-imidazol-1-yl)piperidine scaffold is a privileged pharmacophore frequently utilized in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Accelerated Synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Analogs

Executive Summary

The 4-(1H-imidazol-1-yl)piperidine scaffold is a privileged pharmacophore frequently utilized in the development of G-protein coupled receptor (GPCR) ligands, particularly histamine H3 receptor antagonists. Conventional synthesis of these analogs via the SN​2 N-alkylation of imidazoles with substituted piperidines is notoriously inefficient. It requires prolonged thermal reflux (18–24 hours) and often results in poor yields due to competing E2 elimination reactions.

This application note details an optimized, self-validating protocol for the microwave-assisted organic synthesis (MAOS) of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine. By leveraging dielectric heating, this methodology reduces reaction times to 15 minutes, suppresses side reactions, and dramatically improves overall yield and purity[1].

Mechanistic Rationale & Experimental Design

Dielectric Heating vs. Thermal Conduction

Unlike conventional heating, which relies on slow thermal conduction and creates temperature gradients, microwave irradiation transfers energy directly to the molecules[1]. This is achieved through dipole rotation and ionic conduction. The rapid, uniform internal heating allows the reaction mixture to quickly reach the activation energy required for the target SN​2 pathway, effectively outcompeting the slower elimination degradation pathways[2].

Causality in Reagent Selection
  • Solvent (Acetonitrile, CH3​CN ): Acetonitrile is selected for its high dielectric constant and strong microwave loss tangent. It couples efficiently with microwave energy, ensuring a rapid temperature ramp to 120 °C within a sealed, pressurized vessel[2].

  • Base (Potassium Carbonate, K2​CO3​ ): The pKa​ of 2-ethylimidazole is approximately 14.5[3]. K2​CO3​ is sufficiently basic to deprotonate the imidazole ring and generate the highly nucleophilic imidazolide anion. Crucially, it is a weak enough base to prevent the abstraction of the β -proton on the piperidine ring, thereby suppressing the E2 elimination of the mesylate leaving group.

  • Leaving Group (Mesylate, -OMs): A mesylate is utilized over a standard chloride because it lowers the activation energy barrier for nucleophilic attack at the sterically hindered secondary carbon of the piperidine ring.

Synthesis Workflows & Mechanistic Pathways

SynthesisWorkflow R Reactants 2-Ethylimidazole + N-Boc-4-mesyloxypiperidine MW Microwave Alkylation CH3CN, K2CO3 120°C, 15 min, 150W R->MW Mix & Seal INT Intermediate N-Boc-4-(2-ethyl-1H-imidazol-1-yl)piperidine MW->INT MW Irradiation DEP Boc Deprotection TFA / DCM RT, 2 hours INT->DEP Isolation PROD Final Product 4-(2-Ethyl-1H-imidazol-1-yl)piperidine DEP->PROD Cleavage & Purify

Caption: Workflow for the microwave-assisted synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine.

ReactionMechanics Base K2CO3 (Base) Anion Imidazolide Anion (Nucleophile) Base->Anion Deprotonates Imid 2-Ethylimidazole Imid->Anion SN2 Microwave-Accelerated SN2 Displacement Anion->SN2 Elec N-Boc-4-mesyloxy- piperidine Elec->SN2 Product Alkylated Intermediate SN2->Product -OMs

Caption: Mechanistic pathway of the base-mediated, microwave-accelerated SN2 N-alkylation.

Detailed Experimental Protocol

Phase 1: Microwave-Assisted N-Alkylation
  • Preparation: To a 10 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add 2-Ethyl-1H-imidazole (96 mg, 1.0 mmol) and tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (335 mg, 1.2 mmol).

  • Solvent & Base: Add anhydrous K2​CO3​ (276 mg, 2.0 mmol) followed by 4.0 mL of anhydrous CH3​CN .

  • Sealing: Seal the vial with a Teflon-lined crimp cap to ensure absolute pressure containment during dielectric heating.

  • Irradiation: Place the vial into a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Program the instrument with the following optimized parameters[4]:

    • Target Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Maximum Power: 150 W

    • Cooling: ON (compressed air cooling to <40 °C post-reaction).

  • Isolation: Uncap the cooled vial and filter the suspension through a Celite pad to remove inorganic salts, washing with ethyl acetate (10 mL). Concentrate the filtrate in vacuo to yield the crude intermediate.

Phase 2: Boc Deprotection & Free Base Isolation
  • Cleavage: Dissolve the crude intermediate in 4.0 mL of dichloromethane (DCM). Cool to 0 °C and add 1.0 mL of trifluoroacetic acid (TFA) dropwise.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve the residue in DCM (10 mL) and adjust the pH to 10 using 1M NaOH (aq).

  • Extraction: Extract the aqueous layer with DCM ( 3×10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the final free base product.

Quantitative Comparative Analysis

The integration of microwave optimization drastically alters the efficiency profile of the synthesis compared to standard thermal refluxing[4].

Reaction ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conductive / ConvectiveDielectric (Dipole Rotation)
Reaction Time 18 - 24 hours15 minutes
Temperature 82 °C (Reflux limit of CH3​CN )120 °C (Pressurized vessel)
Yield (Alkylation) 45% - 55%88% - 92%
Impurity Profile High ( E2 Elimination products)Minimal (< 5% by LC-MS)
Energy Efficiency Low (Continuous prolonged heating)High (Targeted, brief irradiation)

Self-Validation & Analytical Verification

To ensure the integrity of the protocol, the following self-validating analytical checks must be performed:

  • TLC Monitoring:

    • Phase 1: The starting mesylate has an Rf​=0.6 (1:1 Hexane:EtOAc). The alkylated intermediate appears at Rf​=0.3 and is strongly UV-active (254 nm) due to the imidazole ring.

    • Phase 2: The final deprotected product remains at the baseline in Hexane:EtOAc but migrates in 9:1 DCM:MeOH with 1% NH4​OH ( Rf​=0.2 ). It will stain positive (purple/pink) with ninhydrin, confirming the presence of the secondary aliphatic amine.

  • LC-MS Verification: The intermediate should display an [M+H]+ peak at m/z≈280 . The final deprotected product will show an [M+H]+ peak at m/z≈180 .

  • 1H NMR Signatures: Successful alkylation is confirmed by the downfield shift of the piperidine C4 methine proton (multiplet, ~4.2 ppm). The 2-ethyl group is validated by a distinct quartet (~2.7 ppm) and triplet (~1.2 ppm).

References

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves, Der Pharma Chemica. 1

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach, Oriental Journal of Chemistry.4

  • (PDF) A convenient Approach for the Synthesis of Imidazole Derivatives using microwaves, ResearchGate. 3

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update, Bentham Science. 2

Sources

Application

Designing JAK inhibitors using 4-(2-Ethyl-1H-imidazol-1-yl)piperidine scaffolds

Application Note: Rational Design and Evaluation of JAK Inhibitors Utilizing the 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Scaffold Executive Summary Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cyto...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Evaluation of JAK Inhibitors Utilizing the 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Scaffold

Executive Summary

Janus kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling, and their dysregulation is implicated in numerous autoimmune disorders and myeloproliferative neoplasms. Designing highly selective ATP-competitive JAK inhibitors requires precise targeting of the kinase hinge region and adjacent hydrophobic pockets[1][2]. This application note details the structural rationale, synthesis strategy, and comprehensive biological evaluation protocols for developing novel JAK inhibitors using the 4-(2-Ethyl-1H-imidazol-1-yl)piperidine scaffold. By providing self-validating biochemical and cellular workflows, this guide ensures robust structure-activity relationship (SAR) generation for drug development professionals.

Structural Rationale: The ATP-Binding Pocket

The 4-(2-Ethyl-1H-imidazol-1-yl)piperidine moiety serves as a highly tunable, pharmacologically favorable core for JAK inhibition. Its efficacy is driven by three distinct spatial interactions within the JAK kinase domain:

  • Hinge Region Binding (Imidazole Ring): The imidazole ring acts as an adenine mimetic. In JAK2, the ATP-binding pocket features a critical hinge region where the backbone amide and carbonyl groups of Leu932 form essential hydrogen bonds with ATP-competitive inhibitors[1][3]. The nitrogen atoms of the imidazole ring are perfectly positioned to act as hydrogen bond acceptors/donors with Leu932 (and the corresponding Leu905 in JAK3)[2].

  • Hydrophobic Pocket Engagement (2-Ethyl Group): The 2-ethyl substituent projects into the hydrophobic gatekeeper cleft. Subtle variations in the size of this pocket across the JAK family allow the ethyl group to confer selectivity, particularly favoring JAK1/JAK2 over JAK3[1].

  • Solvent-Exposed Vector (Piperidine Ring): The piperidine ring extends toward the solvent-exposed region and the glycine-rich loop. The secondary amine of the piperidine serves as an ideal synthetic handle for N-functionalization (e.g., via cyanoacetamides or sulfonamides), allowing medicinal chemists to optimize pharmacokinetic properties and fine-tune isoform selectivity without disrupting the primary hinge-binding interactions[1].

Drug Design & Screening Workflow

G N1 Hit Identification 4-(2-Ethyl-1H-imidazol-1-yl)piperidine N2 Scaffold Morphing N-functionalization of Piperidine N1->N2 Rational Design N3 Biochemical Screening TR-FRET Kinase Assay N2->N3 SAR Generation N4 Cellular Validation IL-6 Induced pSTAT3 Assay N3->N4 IC50 < 100 nM N4->N2 Poor Permeability N5 Lead Optimization In Vivo Efficacy & PK/PD N4->N5 Cellular IC50 < 500 nM

Rational design workflow for JAK inhibitors using the target scaffold.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to calculate Z'-factors, ensuring the assays are robust enough for high-throughput screening (HTS).

Protocol A: Biochemical Profiling via TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase inhibitor screening due to its high signal-to-noise ratio and resistance to compound autofluorescence[4][5].

Causality & Assay Design: We utilize an ATP concentration equal to the apparent Michaelis constant ( Km,app​ ) for each specific JAK isoform. Why? Screening at the Km,app​ ensures that the derived IC50​ values accurately reflect the inhibitor's true binding affinity ( Ki​ ) and allows for the detection of both ATP-competitive and allosteric inhibitors without artificial skewing[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase/Peptide substrate mixture in TR-FRET dilution buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

  • Compound Plating: Dispense 100 nL of the piperidine-functionalized compounds (in 100% DMSO) into a 384-well low-volume proxiplate. Include Staurosporine as a positive control (100% inhibition) and DMSO as a vehicle control (0% inhibition) to establish the assay's dynamic range.

  • Kinase Reaction: Add 5 µL of the 2X Kinase/Substrate mixture to the well. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (at the pre-determined Km,app​ for JAK1, JAK2, or JAK3). Centrifuge the plate at 1000 x g for 1 minute and incubate at room temperature for 1 hour[6].

  • Reaction Quenching & Detection: Add 10 µL of a detection mixture containing EDTA (typically 20 mM final) and a Terbium (Tb)-labeled anti-phospho antibody[5][6]. Causality: EDTA chelates the Mg2+ ions required for kinase catalysis, instantly freezing the reaction state and preventing further phosphorylation during the read time[6].

  • Measurement: Incubate for 30 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Tb donor, 665 nm for acceptor)[4]. Calculate the 665/615 ratio.

Protocol B: Cellular Validation via IL-6-Induced pSTAT3 High-Content Screening

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). The IL-6/JAK2/STAT3 pathway is a canonical signaling cascade used to validate JAK inhibitors[7][8].

Causality & Assay Design: We employ a serum starvation step prior to stimulation. Why? Tumor cell lines often exhibit autocrine/paracrine activation of STAT3. Serum starvation collapses this basal activation, expanding the assay's signal window from ~2-fold to >5-fold, which is critical for accurate IC50​ determination[7][9].

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed Cal33 or Hep3B cells at 10,000 cells/well in a 384-well plate. After 24 hours, aspirate the serum-containing media and replace it with serum-free media (SFM) for 12–16 hours[7][10].

  • Compound Treatment: Transfer compounds (final 0.2% DMSO) to the cells and incubate for 1 hour at 37°C[9][11].

  • Cytokine Stimulation: Add recombinant human IL-6 to a final concentration of 50 ng/mL. Incubate for exactly 15 minutes at 37°C[7][9]. Causality: 15 minutes captures the peak transient phosphorylation of STAT3 at Tyrosine 705 (Y705) before negative feedback loops (like SOCS expression) initiate[7].

  • Fixation: Add pre-warmed 7.4% paraformaldehyde (final 3.7%) containing 2 µg/mL Hoechst 33342 directly to the wells to fix the cells and stain the nuclei[7].

  • Permeabilization & Staining: Wash with PBS, permeabilize with ice-cold 100% methanol for 10 minutes, and stain with an AlexaFluor-conjugated anti-pSTAT3-Y705 primary antibody[7][10].

  • Imaging & Analysis: Acquire images using an automated High-Content Screening (HCS) platform. Quantify the average nuclear intensity of pSTAT3-Y705 normalized to the Hoechst nuclear mask[10].

Representative SAR Data Presentation

The table below illustrates how functionalizing the piperidine nitrogen of the 4-(2-Ethyl-1H-imidazol-1-yl)piperidine scaffold shifts the biochemical and cellular profile. The addition of electron-withdrawing groups (EWGs) or hydrogen bond acceptors significantly enhances potency.

Compound IDPiperidine N-SubstitutionJAK1 IC50​ (nM)JAK2 IC50​ (nM)JAK3 IC50​ (nM)Cellular pSTAT3 IC50​ (nM)
Cmpd-1 -H (Base Scaffold)1,250850>5,000>10,000
Cmpd-2 -C(=O)CH₃ (Acetyl)2101453,2001,850
Cmpd-3 -SO₂CH₃ (Mesyl)11045>5,000350
Cmpd-4 -C(=O)CH₂CN (Cyanoacetyl)4512850120
Cmpd-5 -C(=O)CF₃ (Trifluoroacetyl)18542045

Note: Cmpd-4 utilizes a cyanoacetamide moiety, a proven pharmacophore in approved JAK inhibitors (e.g., filgotinib) that engages the solvent front, drastically improving both potency and cellular permeability.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Welcome to the Technical Support Center for the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine . This guide is designed for medicinal chemists and process development scientists who are encountering yield bottleneck...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine . This guide is designed for medicinal chemists and process development scientists who are encountering yield bottlenecks, purification challenges, or scalability issues during the preparation of this critical building block.

Unlike rigid standard operating procedures, this guide explores the causality behind experimental failures and provides self-validating protocols to ensure high-fidelity execution.

I. Visual Workflow: Strategic Pathway Selection

The synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine generally relies on the C-N coupling of N-Boc-4-hydroxypiperidine with 2-ethyl-1H-imidazole, followed by Boc deprotection. The choice of coupling strategy dictates your impurity profile and overall yield.

SynthesisWorkflow SM1 N-Boc-4-hydroxypiperidine Mitsunobu Route A: Mitsunobu Reaction (DIAD, PPh3, THF, 0°C to RT) SM1->Mitsunobu Mesylate Intermediate: N-Boc-4-piperidyl mesylate (MsCl, Et3N, DCM) SM1->Mesylate SM2 2-Ethyl-1H-imidazole SM2->Mitsunobu SN2 Route B: SN2 Displacement (Cs2CO3, DMF, 90°C) SM2->SN2 Coupled tert-Butyl 4-(2-ethyl-1H-imidazol-1-yl) piperidine-1-carboxylate Mitsunobu->Coupled High Yield, Milder Mesylate->SN2 SN2->Coupled Scale-up, E2 Byproducts Deprotect Boc Deprotection (4M HCl in Dioxane or TFA/DCM) Coupled->Deprotect Product 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (Isolated as HCl or TFA salt) Deprotect->Product Avoid Aqueous Workup

Synthetic pathways for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine comparing Mitsunobu and SN2 routes.

II. Quantitative Pathway Comparison

To make an informed decision on which route to deploy, compare the quantitative metrics of both approaches below.

ParameterRoute A: Mitsunobu CouplingRoute B: Mesylate SN2 Displacement
Typical Yield (Coupling) 75% – 85% 40% – 55%
Primary Byproduct Triphenylphosphine oxide (TPPO)N-Boc-1,2,3,6-tetrahydropyridine (E2 Elimination)
Regioselectivity N/A (2-Ethylimidazole is symmetric)N/A (2-Ethylimidazole is symmetric)
Scalability Moderate (Poor atom economy)High (Cheaper reagents, easier to scale)
Reaction Temperature 0 °C to Room Temperature80 °C to 100 °C

III. Self-Validating Experimental Protocols

Protocol A: Mitsunobu Coupling (Recommended for Yield & Purity)

The 1 [1] is highly effective for assembling C-N bonds on piperidine scaffolds. It proceeds via an oxyphosphonium intermediate that is displaced by the imidazole nucleophile. Because the C4 position of the piperidine is pseudo-symmetric in this context, the standard stereochemical inversion of the Mitsunobu reaction does not create unwanted diastereomers.

  • Preparation: In an oven-dried flask under N2, dissolve N-Boc-4-hydroxypiperidine (1.0 eq, 10 mmol), 2-ethyl-1H-imidazole (1.2 eq, 12 mmol), and PPh3 (1.5 eq, 15 mmol) in anhydrous THF (50 mL).

  • Activation: Cool the mixture to 0 °C using an ice bath.

  • Initiation: Add DIAD (1.5 eq, 15 mmol) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution will turn bright yellow upon DIAD addition due to the formation of the betaine intermediate. As the alcohol attacks to form the oxyphosphonium salt, the color will gradually fade.

  • Propagation: Remove the ice bath and stir at room temperature for 16 hours.

  • Workup: Quench with water (20 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via silica gel chromatography (Eluent: 0-10% MeOH in DCM).

Protocol B: Boc-Deprotection & Isolation (Critical Step)

The most common cause of yield loss in this synthesis is the final workup. The deprotected product is a highly polar diamine (piperidine pKa ~10, imidazole pKa ~7). Do not use an aqueous workup.

  • Deprotection: Dissolve tert-butyl 4-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of DCM (e.g., 5 mL/g).

  • Cleavage: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: A white precipitate will begin to form within 30 minutes. This is the bis-HCl salt of your target product precipitating out of the non-polar solvent mixture.

  • Isolation: Concentrate the suspension to dryness under reduced pressure. Triturate the resulting solid with diethyl ether (20 mL), filter, and dry under high vacuum to afford 4-(2-Ethyl-1H-imidazol-1-yl)piperidine bis-hydrochloride as a highly pure, hygroscopic white powder.

IV. Troubleshooting FAQs

Q1: In the Mesylate SN2 route (Route B), my LC-MS shows a massive peak at m/z 184 [M+H]+ and very little product. What is happening? A: You are observing competitive E2 elimination. Secondary mesylates on piperidine rings are highly prone to elimination when heated with basic nucleophiles, forming N-Boc-1,2,3,6-tetrahydropyridine (m/z 184). Fix: To minimize this, ensure you are using a strictly polar aprotic solvent (DMF or DMAc) to increase the nucleophilicity of the imidazole, and switch to a less sterically hindered, softer base like Cs2CO3 instead of K2CO3 or NaH. If the problem persists, abandon Route B and utilize the2 [2].

Q2: My Mitsunobu reaction stalls at 50% conversion. How can I push it to completion? A: The betaine intermediate formed by PPh3 and DIAD is highly sensitive to moisture and can prematurely decompose. Fix: Ensure your THF is strictly anhydrous. Furthermore, the order of addition is critical. DIAD must be added last, dropwise, at 0 °C, only after the alcohol, imidazole, and PPh3 have been thoroughly mixed.

Q3: How do I remove the Triphenylphosphine oxide (TPPO) byproduct from the Mitsunobu reaction without running multiple columns? A: TPPO is notoriously difficult to separate from polar amines via standard silica chromatography. Fix: Before column chromatography, dissolve your crude concentrated mixture in a minimal amount of hot MTBE (methyl tert-butyl ether) or diethyl ether, then cool it to 0 °C. The majority of the TPPO will crystallize and precipitate out. Filter the solid, and concentrate the filtrate. The remaining minor TPPO can be easily separated via a short silica plug.

Q4: After Boc deprotection with TFA, I neutralized with NaOH and extracted with EtOAc, but my yield is <10%. Where is my product? A: Your product is in the aqueous waste. 4-(2-Ethyl-1H-imidazol-1-yl)piperidine has an extremely low LogD at neutral/basic pH due to its two basic nitrogens. Fix: Never use an aqueous extraction for this free base. Evaporate the TFA completely. If you require the free base instead of the HCl salt (as prepared in Protocol B), dissolve the crude TFA salt in MeOH and pass it through an SCX (Strong Cation Exchange) cartridge. Wash with MeOH to remove TFA and impurities, then elute your free base product using 2M Ammonia in MeOH.

V. References

  • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: PMC (National Institutes of Health) URL:

  • Title: Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine Source: Benchchem URL:

  • Title: Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine Source: Royal Society of Chemistry (RSC) URL:

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in Organic Solvents

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Ethyl-1H-imidazol-1-yl)piperidine. This resource provides in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(2-Ethyl-1H-imidazol-1-yl)piperidine. This resource provides in-depth troubleshooting and practical guidance for overcoming common solubility issues encountered when working with this compound in organic solvents. Our approach is to empower you with the foundational knowledge and experimental strategies to systematically address and resolve these challenges in your laboratory work.

Understanding the Molecule: A Dual Personality

4-(2-Ethyl-1H-imidazol-1-yl)piperidine possesses a unique chemical architecture that influences its solubility. The molecule combines a basic piperidine ring with a weakly basic and aromatic imidazole ring. This duality means its solubility is highly dependent on the solvent's properties, such as polarity, proticity, and the potential for hydrogen bonding. While specific quantitative solubility data for this compound is not extensively available in the public domain, we can predict its behavior and devise effective solubilization strategies based on the known properties of its constituent functional groups. The piperidine nitrogen is a key handle for pH-dependent solubility modifications, while the imidazole moiety contributes to its aromatic and polar characteristics.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the handling and use of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine.

Q1: I am having difficulty dissolving 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in a non-polar organic solvent like hexane or toluene. What is the underlying issue?

A1: The poor solubility of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in non-polar solvents is expected due to its molecular structure. The presence of nitrogen atoms in both the piperidine and imidazole rings imparts a degree of polarity to the molecule.[1] These polar functional groups prefer to interact with polar solvent molecules. In a non-polar solvent, the intermolecular forces between the solvent molecules are weak van der Waals forces. The energy required to break the solute-solute interactions and form weaker solute-solvent interactions is not favorable, leading to poor solubility. For a molecule to dissolve, the solute-solvent interactions must be strong enough to overcome the solute-solute and solvent-solvent interactions.

Q2: Which organic solvents are a good starting point for solubilizing 4-(2-Ethyl-1H-imidazol-1-yl)piperidine?

A2: Based on the principle of "like dissolves like," polar organic solvents are the best starting point.[1] We recommend a systematic approach to solvent screening, starting with polar aprotic solvents and moving to polar protic solvents.

Solvent ClassRecommended SolventsRationale for Selection
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)These solvents have high dielectric constants and can effectively solvate polar molecules without donating protons.[1] DMSO is a particularly versatile solvent for many heterocyclic compounds.
Polar Protic Methanol, EthanolThese alcohols can act as both hydrogen bond donors and acceptors, which can facilitate the dissolution of compounds with similar functional groups.[1] However, the solubility might be lower than in DMSO or DMF if the non-polar ethyl group and piperidine ring dominate.
Chlorinated Dichloromethane (DCM)DCM is a moderately polar solvent that can be effective for a range of organic compounds. It is a good intermediate choice if solubility is poor in both highly polar and non-polar solvents.

Q3: My compound precipitates out of solution when I dilute my DMSO stock with a less polar co-solvent for my assay. How can I prevent this?

A3: This is a common phenomenon known as "crashing out" and occurs when the final solvent mixture cannot maintain the solubility of the compound. Here are some strategies to mitigate this:

  • Optimize the Co-solvent Ratio: Experiment with different ratios of your stock solvent (e.g., DMSO) to the diluting solvent to find a mixture that maintains solubility at the desired final concentration.

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the new solvent environment.

  • Employ a Solubilizing Excipient: Consider the use of surfactants or other solubilizing agents in your final assay buffer to enhance the solubility of your compound.[2]

Q4: Can I use pH adjustment to improve the solubility of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in organic solvents?

A4: Yes, this can be a very effective strategy, particularly in protic organic solvents or solvent mixtures containing a protic component. The piperidine nitrogen is basic and can be protonated by an acid to form a more soluble salt.[3]

  • Mechanism: By adding a small amount of a suitable acid (e.g., a solution of HCl in isopropanol, or trifluoroacetic acid[4]), you can protonate the basic nitrogen atom of the piperidine ring. This introduces an ionic character to the molecule, which can significantly enhance its solubility in polar organic solvents.

  • Practical Tip: When attempting this, add the acid dropwise while monitoring the dissolution of the compound. Be mindful that the resulting salt may have different chemical properties and reactivity compared to the free base.

Experimental Protocols

For researchers who need to determine the solubility of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in a specific solvent or develop a more robust formulation, the following protocols provide a standardized approach.

Protocol 1: Determination of Equilibrium Solubility by the Isothermal Saturation Method

This method determines the saturation solubility of a compound in a given solvent at a constant temperature.[5]

Materials:

  • 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

  • Selected organic solvent(s)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine to a vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine using a pre-validated analytical method (e.g., HPLC or UV-Vis).

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-48h) prep2->equil settle Settle for 2h equil->settle filter Filter supernatant settle->filter quantify Quantify concentration (HPLC/UV-Vis) filter->quantify G start Poor Solubility Observed solvent_screen 1. Solvent Screening (Polar Aprotic, Polar Protic, etc.) start->solvent_screen co_solvent 2. Co-solvent Systems (e.g., DMSO/Ethanol) solvent_screen->co_solvent If partially soluble success Solubility Achieved solvent_screen->success If successful temp 3. Temperature Adjustment (Gentle Warming) co_solvent->temp If still problematic co_solvent->success If successful ph_adjust 4. pH Modification (Acid Addition) temp->ph_adjust If applicable temp->success If successful ph_adjust->success

Caption: Systematic Workflow for Solubility Enhancement.

Concluding Remarks

The solubility of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in organic solvents is a manageable challenge that can be addressed through a systematic and informed approach. By understanding the physicochemical properties of the molecule and applying the principles of solvent selection, co-solvency, and pH modification, researchers can successfully prepare solutions suitable for a wide range of experimental applications. Always ensure that any modification to the formulation is compatible with your downstream assays.

References

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of nitrogen-rich heterocycles. 4-(2-Ethyl-1H-imidazol-1-yl)piperidine presents a unique purification chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of nitrogen-rich heterocycles. 4-(2-Ethyl-1H-imidazol-1-yl)piperidine presents a unique purification challenge due to its dual-basic nature. The molecule contains a highly basic secondary piperidine amine (pKa ~9.5–10.5) and a moderately basic imidazole ring (pKa ~7.0)[1].

This high polarity and basicity lead to severe tailing on standard acidic silica gel and complicate liquid-liquid extractions due to narrow partitioning windows. This guide provides field-proven, mechanistically grounded solutions to isolate this compound from crude reaction mixtures with high scientific rigor.

Troubleshooting FAQs

Q1: My crude 4-(2-Ethyl-1H-imidazol-1-yl)piperidine streaks severely on normal-phase silica gel, resulting in poor resolution and co-elution with impurities. How do I fix this? A1: Streaking is caused by strong ionic interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the silica gel surface[2]. To resolve this, you must "deactivate" the silica. Solution: Incorporate a basic modifier into your mobile phase. Adding 1–5% (v/v) Triethylamine (TEA) or 1–2% concentrated ammonium hydroxide (in methanol) competes for the acidic silanol sites, preventing your target molecule from binding irreversibly[2]. Alternatively, switch to a reversed-phase (C18) system using a high-pH mobile phase (e.g., 0.1% TEA in water/acetonitrile) to maintain the compound in its neutral free-base form, which significantly improves peak shape and loading capacity[3].

Q2: I am trying to remove unreacted starting materials using an acid-base extraction, but I am losing my product in the aqueous layer. What is the correct pH? A2: Because 4-(2-Ethyl-1H-imidazol-1-yl)piperidine has two basic sites, it requires a highly alkaline environment to be fully deprotonated and partitioned into the organic layer. According to the "2 pH rule," to force an organic amine into its free-base form, the aqueous pH must be at least 2 units above its highest pKa[3]. Solution: Since the piperidine nitrogen has a pKa near 10, you must adjust the aqueous layer to pH ≥ 12 using 1M or 2M NaOH before extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate. If the pH is only 9 or 10, a significant portion of the piperidine will remain protonated and water-soluble.

Q3: Chromatographic purification reduces my yield significantly. Is there a non-chromatographic method to achieve >95% purity? A3: Yes. When chromatography leads to material loss (often due to irreversible adsorption or degradation on the column), crystallization is the preferred alternative[4]. Because the free base of this compound might be an oil or a low-melting solid, forming a salt is highly effective. Solution: Convert the crude free base to a hydrochloride (HCl) salt. Dissolve the crude mixture in a minimum amount of hot polar solvent (e.g., ethanol or acetonitrile) and add the corresponding acid. The resulting salt will typically precipitate as highly pure crystals upon cooling, completely bypassing the need for tedious chromatography[4].

Quantitative Data: Purification Modalities Summary

Purification ModalityStationary Phase / MatrixSolvent System / ReagentsExpected PurityKey AdvantageLimitation
Acid-Base Extraction Liquid-Liquid PartitioningDCM / H2O (pH ≥ 12)70–85%Rapid removal of neutral/acidic impuritiesCannot separate structurally similar basic amines
Normal-Phase Flash Silica Gel (60 Å)EtOAc/Hexane + 1–5% TEA90–95%Excellent for resolving complex mixtures[2]TEA must be removed via high vacuum
Reversed-Phase Flash C18 Bonded SilicaMeCN/H2O + 0.1% TEA>95%Ideal for highly polar, ionizable compounds[3]Requires specialized C18 columns
Salt Crystallization None (Precipitation)EtOH / HCl (gas or ethereal)>98%Yields highly crystalline, stable product[4]Requires moderate initial purity (>80%)

Experimental Protocols

Protocol A: Self-Validating pH-Driven Liquid-Liquid Extraction

Mechanism: Exploits the pKa differentials to selectively protonate/deprotonate the amine groups, washing away neutral impurities while retaining the basic target.

  • Dissolution: Dissolve the crude reaction mixture in 50 mL of Dichloromethane (DCM).

  • Acidic Partitioning: Transfer to a separatory funnel and add 50 mL of 1M HCl. Shake vigorously and vent. The target compound protonates and moves to the aqueous layer.

  • Phase Separation: Drain the organic layer (contains neutral/acidic impurities) and discard.

  • Alkaline Reversal (Critical Step): Add fresh DCM (50 mL) to the aqueous layer. Slowly add 2M NaOH dropwise while stirring.

  • Validation Check: Test the aqueous layer with pH indicator paper. Do not proceed until the pH is strictly ≥ 12. If the pH is lower, the piperidine nitrogen remains protonated, and the product will be lost in the aqueous waste.

  • Extraction & Drying: Once pH ≥ 12 is confirmed, shake the funnel to extract the free-base compound into the DCM layer. Separate the DCM layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amine-Optimized Flash Column Chromatography

Mechanism: Utilizes a competing base (TEA) to saturate acidic silanol sites on the silica gel, preventing target molecule protonation and subsequent tailing[2].

  • Eluent Preparation: Prepare a mobile phase of Dichloromethane/Methanol (e.g., 90:10 v/v). Add Triethylamine (TEA) to achieve a final concentration of 2% (v/v)[2].

  • Column Packing: Slurry-pack standard 60 Å silica gel using the TEA-modified eluent.

  • Equilibration (Critical Step): Flush the column with at least 3 column volumes (CV) of the TEA-modified eluent. Validation: Collect a few drops of the eluent exiting the column and check with pH paper; it must be basic, confirming the silica's acidic sites are fully deactivated.

  • Loading & Elution: Dry-load the crude free-base extract onto a small amount of silica, place it on the column bed, and elute.

  • Recovery: Combine pure fractions and evaporate. To remove residual TEA (boiling point 89°C), place the flask under high vacuum (<1 mbar) for 4–6 hours, or co-evaporate twice with toluene.

Purification Workflow Visualization

G Crude Crude Reaction Mixture Extraction Acid-Base Extraction (Aqueous pH ≥ 12) Crude->Extraction Dissolve in DCM/H2O OrgLayer Organic Layer (Free Base) Extraction->OrgLayer Extract & Dry TLC TLC Analysis (Silica + 1% TEA) OrgLayer->TLC Check Profile Decision Purity Assessment TLC->Decision Salt Salt Formation & Crystallization (e.g., HCl in EtOH) Decision->Salt >80% Pure Chromatography Flash Chromatography (Silica + 1-5% TEA or C18) Decision->Chromatography <80% Pure or Co-elution Pure Purified 4-(2-Ethyl-1H- imidazol-1-yl)piperidine Salt->Pure Filter & Dry Chromatography->Pure Evaporate Fractions

Workflow for the purification of dual-basic imidazole-piperidine derivatives.

References

  • BenchChem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem.
  • Biotage.
  • ResearchGate. "What is the best technique for amide purification?
  • National Institutes of Health (PMC). "Biorelevant pKa (37°C)

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Imidazole-Piperidine C-N Coupling

The Challenge: Why is the Imidazole-Piperidine Bond So Difficult to Form? Coupling an imidazole ring to a piperidine moiety is a critical transformation in drug discovery, often achieved via Palladium-catalyzed Buchwald-...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: Why is the Imidazole-Piperidine Bond So Difficult to Form?

Coupling an imidazole ring to a piperidine moiety is a critical transformation in drug discovery, often achieved via Palladium-catalyzed Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr) [[2]]. However, researchers frequently encounter severe side reactions. The basic, sterically unhindered nitrogen of the piperidine ring and the strongly coordinating nitrogens of the imidazole ring create a "perfect storm" for catalyst poisoning, protodehalogenation, and off-target alkylation [[1]].

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your coupling reactions to ensure high yields and reproducibility.

Diagnostic Workflow: Selecting the Right Coupling Strategy

Before troubleshooting a failed Buchwald-Hartwig amination, ensure that transition-metal catalysis is actually required. Highly electron-deficient haloimidazoles can often undergo SNAr, bypassing palladium entirely and eliminating metal-induced side reactions.

DiagnosticWorkflow Start Analyze Substrates: Haloimidazole + Piperidine CheckNH Does Imidazole have a free N-H? Start->CheckNH Protect Protect N-H (Boc, SEM, THP) CheckNH->Protect Yes CheckElec Is Haloimidazole highly electron-deficient? CheckNH->CheckElec No Protect->CheckElec SNAr Perform SNAr (Base, Heat) CheckElec->SNAr Yes (e.g., nitro/cyano substituted) BHA Buchwald-Hartwig Amination (Pd cat., tBuBrettPhos) CheckElec->BHA No (e.g., unactivated)

Caption: Decision tree for selecting the optimal imidazole-piperidine C-N coupling strategy.

Troubleshooting Guide & FAQs

FAQ 1: Why is my palladium catalyst deactivating prematurely?

Symptom: The reaction stalls at 10-20% conversion. A black precipitate (Pd black) forms in the reaction flask. Causality: Five-membered nitrogen heterocycles like imidazole are notorious for catalyst poisoning [[1]]. The lone pair on the imidazole nitrogen can displace the phosphine ligand, forming a stable, off-cycle bis-imidazole-Pd(II) complex. Alternatively, it can accelerate the reduction of the active Pd(II) species into catalytically inactive Pd(0) nanoparticles. Solution:

  • Ligand Selection: Switch to a highly bulky, electron-rich biarylphosphine ligand like tBuBrettPhos. The steric bulk prevents the imidazole from coordinating to the palladium center by restricting the available coordination sphere [[1]].

  • Pre-activation: Do not use Pd(OAc)₂ directly with the ligand in situ. Use a pre-formed Pd(I) or Pd(II) precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl) to ensure 100% of the palladium is ligated before it encounters the imidazole.

FAQ 2: How do I suppress protodehalogenation (hydrodehalogenation) of the haloimidazole?

Symptom: LC-MS shows a massive peak corresponding to the dehalogenated imidazole starting material (M-Br+H), rather than the desired product. Causality: Piperidine possesses multiple β -hydrogens. After oxidative addition and amine coordination, the Pd-complex can undergo β -hydride elimination instead of reductive elimination. This transfers a hydride to the palladium center, which then reductively eliminates with the imidazole ring to yield the des-bromo side product [[3]]. Solution: The rate of reductive elimination must outcompete β -hydride elimination.

  • Increase Bite Angle/Sterics: Ligands like tBuBrettPhos force the Pd-complex into a distorted geometry that dramatically accelerates reductive elimination.

  • Change the Base: Strong bases like NaOtBu can sometimes exacerbate side reactions with sensitive heterocycles. Switching to LiHMDS or K₃PO₄ often mitigates this [[1]].

Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Haloimidazole) Pd0->OxAdd AmineCoord Amine Coordination (Piperidine) OxAdd->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim Favorable with bulky ligands BetaElim Beta-Hydride Elimination AmineCoord->BetaElim Competing pathway (Piperidine β-hydrogens) RedElim->Pd0 Catalyst Regeneration Product Desired C-N Product RedElim->Product SideProd Dehalogenated Imidazole (Side Product) BetaElim->SideProd

Caption: Competing pathways in Pd-catalyzed amination: Reductive Elimination vs. Beta-Hydride Elimination.

FAQ 3: I am observing N-alkylation at the imidazole ring instead of cross-coupling. What went wrong?

Symptom: Mass spectrometry confirms a product with the correct mass, but NMR reveals the piperidine is attached to the imidazole nitrogen (N1) rather than the target carbon. Causality: The free N-H of an unprotected imidazole is highly acidic (pKa ~14). Under the basic conditions of the Buchwald-Hartwig reaction, it becomes deprotonated. The resulting imidazolide anion is a strong nucleophile and can outcompete the piperidine, leading to homocoupling or off-target SNAr [[4]]. Solution: Always protect the imidazole N-H before attempting C-N coupling. A Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group is highly recommended [[4]].

Empirical Data: Ligand and Base Screening

To illustrate the causality of ligand and base selection, the following table summarizes high-throughput experimentation (HTE) data for the coupling of 2-bromo-1-methylimidazole with piperidine [[1], [3]].

LigandBaseConversion (%)Desired Product (%)Protodehalogenation (%)Unreacted/Poisoned (%)
BINAP NaOtBu25%10%15%75%
XPhos Cs₂CO₃65%40%25%35%
BrettPhos LiHMDS85%75%10%15%
tBuBrettPhos LiHMDS>99%96%<2%<2%

Note: The extreme steric profile of tBuBrettPhos completely suppresses catalyst poisoning and forces rapid reductive elimination, effectively shutting down the β -hydride elimination pathway.

Validated Methodology: Optimized Buchwald-Hartwig Protocol

This protocol is designed as a self-validating system . It includes specific in-process controls (IPCs) to ensure the catalyst remains active and side reactions are kept below a 5% threshold.

Materials:

  • N-Protected 2-Bromoimidazole (1.0 equiv, 1.0 mmol)

  • Piperidine (1.2 equiv, 1.2 mmol)

  • (tBuBrettPhos)Pd(allyl)Cl precatalyst (2 mol%)

  • LiHMDS (1M in THF, 2.2 equiv)

  • Anhydrous, degassed THF (10 mL)

Step-by-Step Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the N-protected 2-bromoimidazole (1.0 mmol) and the (tBuBrettPhos)Pd(allyl)Cl precatalyst (2 mol%).

    • Causality Check: Using a precatalyst rather than Pd(OAc)₂ + free ligand ensures 1:1 metal-to-ligand complexation, preventing free Pd from being poisoned by the imidazole lone pairs.

  • Solvent & Amine Addition: Add 10 mL of anhydrous, degassed THF, followed by piperidine (1.2 mmol). Stir for 5 minutes at room temperature.

  • Base Addition: Dropwise, add LiHMDS (2.2 mL, 1M in THF).

    • Causality Check: LiHMDS is used instead of NaOtBu to prevent base-mediated degradation of the sensitive imidazole ring.

  • Heating & IPC (Self-Validation): Heat the reaction to 65 °C. After exactly 2 hours, withdraw a 50 µL aliquot, quench with wet acetonitrile, and analyze via LC-MS.

    • Validation Metric: Calculate the ratio of the Desired Product peak to the Protodehalogenation peak. If the ratio is < 10:1, the reaction temperature is too high, promoting β -hydride elimination. Reduce heat to 50 °C immediately.

  • Completion & Workup: Stir for an additional 10 hours. Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), and extract with Ethyl Acetate (3 x 10 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Available at:[Link]

  • Purdue University. "High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis." Purdue e-Pubs. Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Regioisomer Impurities in 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Synthesis

Welcome to the Application Scientist Support Center. This guide addresses a critical bottleneck in the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine: the formation of stubborn regioisomer impurities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide addresses a critical bottleneck in the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine: the formation of stubborn regioisomer impurities. Designed for medicinal chemists and drug development professionals, this document dissects the mechanistic origins of these impurities and provides field-proven, self-validating protocols to eliminate them.

FAQ 1: Why am I observing regioisomer impurities when 2-ethylimidazole is a symmetric molecule?

Symptom: LC-MS or NMR analysis of your crude reaction mixture reveals a secondary product with an identical mass (isobaric) but a distinct retention time and splitting pattern.

Root Cause (Mechanistic Causality): While 2-ethyl-1H-imidazole is indeed symmetric at the C4/C5 positions (meaning alkylation at N1 or N3 yields the exact same product), the regioisomerism in this specific synthesis originates entirely on the piperidine ring .

When synthesizing this compound via standard base-promoted SN​2 alkylation (e.g., reacting 2-ethylimidazole with N-Boc-4-mesyloxypiperidine using K2​CO3​ , Cs2​CO3​ , or NaH ), the strong basic conditions trigger a competing E2 elimination of the mesylate[1]. The base abstracts an axial β -proton (at C3 or C5 of the piperidine), expelling the mesylate leaving group to form an N-Boc-1,2,3,6-tetrahydropyridine intermediate.

Once this unsaturated intermediate forms, the deprotonated imidazole anion acts as a nucleophile and undergoes an aza-Michael addition across the double bond[2]. Because the alkene spans the C3 and C4 positions, the nucleophilic attack can occur at either carbon, yielding a mixture of the desired 4-piperidyl target and the 3-(2-Ethyl-1H-imidazol-1-yl)piperidine regioisomer impurity.

G SM N-Boc-4-mesyloxypiperidine + 2-Ethylimidazole SN2 Direct SN2 Attack (Desired Pathway) SM->SN2 Mild Base, Low Temp E2 E2 Elimination (Side Reaction) SM->E2 Strong Base, Heat Prod4 4-(2-Ethylimidazol-1-yl)piperidine (Target) SN2->Prod4 THP 1,2,3,6-Tetrahydropyridine Intermediate E2->THP THP->Prod4 aza-Michael (C4) Prod3 3-(2-Ethylimidazol-1-yl)piperidine (Regioisomer Impurity) THP->Prod3 aza-Michael (C3)

Mechanistic divergence in base-promoted alkylation leading to regioisomer formation.

FAQ 2: How can I analytically differentiate the 3-piperidyl and 4-piperidyl regioisomers?

Solution: Mass spectrometry alone is insufficient as the compounds are isobaric. 1D and 2D NMR spectroscopy are the gold standards for unambiguously distinguishing these regioisomers[3].

  • 1H NMR (Methine Proton Shift): In the desired 4-isomer, the methine proton (H-4 on the piperidine ring attached to the imidazole nitrogen) typically appears as a symmetrical multiplet (tt) around 4.10–4.30 ppm due to uniform coupling with four adjacent axial/equatorial protons. In the 3-isomer, the methine proton (H-3) is shifted downfield and presents a highly asymmetric multiplet due to its immediate proximity to the piperidine nitrogen.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Look for 3JCH​ correlations. The 4-isomer will show symmetric correlations from the piperidine methine proton to the equivalent C3/C5 carbons. The 3-isomer will show asymmetric correlations to C2 and C4.

FAQ 3: How do I synthetically prevent the formation of the 3-piperidyl regioisomer?

Solution: Abandon the base-promoted SN​2 route involving mesylates or halides. Instead, utilize a Mitsunobu Reaction using N-Boc-4-hydroxypiperidine.

Why this works: The Mitsunobu reaction operates under mildly acidic to neutral conditions. By utilizing triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD) to activate the alcohol in situ, you completely circumvent the strongly basic conditions required for the E2 elimination pathway[4]. This self-validating system ensures the reaction proceeds strictly via SN​2 inversion at C4, yielding >98% regioselectivity.

Protocol: Regioselective Mitsunobu Synthesis of N-Boc-4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Note: This protocol is designed to prevent the thermal decomposition of the betaine intermediate, ensuring high conversion without elimination.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-ethyl-1H-imidazole (1.0 eq) and N-Boc-4-hydroxypiperidine (1.1 eq) in anhydrous THF (0.2 M concentration).

  • Phosphine Addition: Add Triphenylphosphine ( PPh3​ , 1.5 eq) to the solution and stir until completely dissolved.

  • Thermal Control (Critical): Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 30 minutes. Causality note: A slow addition rate at 0 °C prevents localized exothermic spikes, suppressing the formation of elimination byproducts and ensuring the phosphonium intermediate forms cleanly.

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature. Stir for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (eluting with a gradient of DCM:MeOH) to easily separate the target from the triphenylphosphine oxide byproduct.

FAQ 4: I already have a mixture of the 3- and 4-isomers. How do I separate them?

Solution: Standard silica gel chromatography is often insufficient due to the nearly identical polarities of the regioisomers. If you must salvage a contaminated batch, utilize the following workflow:

  • Preparative HPLC: Use a reversed-phase C18 column with a shallow gradient of Water/Acetonitrile (containing 0.1% TFA). The 3-isomer typically elutes slightly earlier than the 4-isomer due to its altered dipole moment.

  • Diastereomeric Salt Resolution: Deprotect the piperidine (remove the Boc group with HCl/Dioxane). Form a salt with a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid) in hot ethanol. The differing spatial arrangements of the 3- and 4-positions lead to differential crystallization of the salts upon cooling.

Workflow Start Detect Regioisomer Impurity (LC-MS / NMR) CheckMethod Current Alkylation Method? Start->CheckMethod BaseMethod Base-Promoted SN2 (Mesylate/Halide) CheckMethod->BaseMethod Mitsunobu Mitsunobu Reaction (Alcohol) CheckMethod->Mitsunobu Action1 Switch to Mitsunobu (DIAD, PPh3, THF) BaseMethod->Action1 Best Practice Action2 Optimize Base/Solvent (Use K2CO3/MeCN, avoid NaH) BaseMethod->Action2 If Mitsunobu is unviable Action3 Purification (Prep-HPLC or Salt Resolution) Mitsunobu->Action3 Trace impurities remain

Troubleshooting workflow for resolving regioisomer impurities in piperidine synthesis.

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Synthetic RouteReagents / ConditionsOverall Yield (%)4-Isomer (%)3-Isomer (%)Primary Impurity Profile
Base-Promoted SN​2 N-Boc-4-mesyloxypiperidine, K2​CO3​ , DMF, 80°C45 - 55%60 - 70%30 - 40%3-Regioisomer, Tetrahydropyridine
Strong Base SN​2 N-Boc-4-mesyloxypiperidine, NaH, THF, 65°C30 - 40%~50%~50%Tetrahydropyridine (Major)
Mitsunobu (Recommended) N-Boc-4-hydroxypiperidine, DIAD, PPh3​ , THF, 0°C to RT75 - 85% > 98% < 2% Triphenylphosphine oxide (Easily separated)
References
  • [1] 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.1

  • [2] Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC - NIH. Source: nih.gov. 2

  • [4] Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles - PMC. Source: nih.gov. 4

  • [3] Identification of Regioisomers in a Series of N-substituted pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR - PubMed. Source: nih.gov. 3

Sources

Optimization

Stability of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in acidic vs basic media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental chemical causality governing the behavior of 4-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental chemical causality governing the behavior of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine .

To successfully formulate, store, and assay this compound, you must understand its dual-basic nature. The molecule features a highly basic secondary piperidine amine (pKa ~11.2)[1] and a weakly basic, sterically hindered imidazole nitrogen (pKa ~7.0)[2]. The protonation state of these two centers dictates not only the compound's solubility but its susceptibility to nucleophilic reactions and oxidation.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates unexpectedly when diluting from a DMSO stock into a pH 7.4 biological assay buffer. How do I prevent this? The Causality: At pH 7.4, the piperidine nitrogen remains protonated, but the imidazole ring (pKa ~7.0) is largely deprotonated[2]. This transitions the molecule from a highly soluble di-cation to a mono-cation. If your final concentration exceeds the solubility limit of this mono-cationic state, it will precipitate[1]. The Solution: Do not perform direct high-ratio dilutions into neutral buffers. Instead, prepare your working stock in a slightly acidic vehicle (e.g., 10–50 mM Citrate buffer, pH 4.0) to lock the molecule into its highly soluble di-salt form before introducing it to the final assay volume[1].

Q2: During long-term storage of the free base in alkaline media, I am observing a loss of concentration and the appearance of a +44 Da peak in my LC-MS. What is happening? The Causality: In basic media (pH > 11), the piperidine ring exists as a free base. The unshared lone pair of electrons on the secondary amine is highly nucleophilic. When exposed to ambient air, this nitrogen readily attacks carbon dioxide (CO 2​ ) to form a piperidine carbamate adduct (+44 Da)[3][4]. Furthermore, the electron-rich free base is highly susceptible to oxidative degradation, leading to ring-cleavage or N-oxide formation[5]. The Solution: Never store this compound as a free base in alkaline solutions. Lower the pH to < 6 to protonate the amine; this ties up the lone pair, eliminating its nucleophilicity and drastically increasing its oxidation potential[5]. Always purge storage vials with inert gas (Ar/N 2​ ).

Q3: Why are my HPLC retention times inconsistent between batches? The Causality: 4-(2-Ethyl-1H-imidazol-1-yl)piperidine is amphoteric in its ionization profile[2]. If your mobile phase pH is near the pKa of either the imidazole (pH 6.5–7.5) or the piperidine (pH 10.5–11.5), the compound will exist in a dynamic equilibrium of protonated and unprotonated states, causing peak broadening and shifting retention times. The Solution: Force a single ionization state. Use a strongly acidic mobile phase (e.g., 0.1% Formic Acid or TFA, pH ~2) to ensure the compound is fully di-protonated and elutes as a single, sharp peak.

Part 2: Quantitative Data Summary

The following table summarizes the physicochemical behavior of the compound across different environments to guide your experimental design.

ParameterAcidic Media (pH < 6)Neutral Media (pH 7–9)Basic Media (pH > 11)
Dominant State Di-cationic (Di-salt)Mono-cationicNeutral (Free Base)
Piperidine N-State Protonated (Ammonium)Protonated (Ammonium)Unprotonated (Nucleophilic)
Imidazole N-State Protonated (Imidazolium)DeprotonatedDeprotonated
Aqueous Solubility Very High (>50 mg/mL)Moderate (~1-5 mg/mL)Very Low (<0.1 mg/mL)
Chemical Stability Excellent. Lone pairs tied up.Good. Stable for assays.Poor. Prone to oxidation & CO 2​ [3][5].

Part 3: Experimental Protocols

To ensure scientific integrity, the protocols below form a self-validating system . Protocol A establishes the optimal storage conditions, while Protocol B (Forced Degradation) allows you to analytically prove the failure modes of the free base, validating the necessity of Protocol A.

Protocol A: Preparation of Stable, Oxidation-Resistant Stock Solutions

Objective: Formulate the compound as a di-salt to prevent carbamate formation and oxidation.

  • Weighing: Weigh 10.0 mg of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine into a sterile, amber glass vial to protect from UV-induced degradation.

  • Acidic Dissolution: Add 1.0 mL of 50 mM Hydrochloric Acid (HCl) or pH 4.0 Citrate Buffer. Do not use basic solvents.

  • Validation Check: Measure the pH of the resulting solution using a micro-probe. It must remain below pH 5.0. If it rises (due to the compound's buffering capacity), titrate with 0.1 M HCl until pH < 5.0 is restored[1].

  • Inert Storage: Purge the headspace of the vial with Nitrogen (N 2​ ) or Argon for 30 seconds to displace ambient CO 2​ and oxygen[3]. Seal tightly and store at -20°C.

Protocol B: Forced Degradation Study (Stability Validation)

Objective: Induce and measure the specific degradation pathways (oxidation and CO 2​ absorption) to validate analytical methods.

  • Sample Preparation: Prepare two 1 mg/mL solutions of the compound.

    • Control: Dissolved in 0.1 M HCl (Acidic).

    • Test: Dissolved in 0.1 M NaOH (Basic).

  • Oxidative & Nucleophilic Stress: To both vials, add Hydrogen Peroxide (H 2​ O 2​ ) to a final concentration of 0.3%. Leave the vials uncapped and exposed to ambient air (CO 2​ source) on a shaker at room temperature for 24 hours.

  • Quenching & Analysis: Quench the basic test solution by neutralizing with HCl. Inject both samples into an LC-MS.

  • Expected Causality Output: The Control (acidic) will show >95% intact parent mass. The Test (basic) will show significant depletion of the parent peak, accompanied by an M+16 peak (N-oxidation)[5] and an M+44 peak (Carbamate formation from CO 2​ )[3][4].

Part 4: Pathway Visualization

The following diagram illustrates the logical relationship between the pH of the media, the resulting structural ionization state, and the downstream chemical stability of the molecule.

G Acidic Acidic Media (pH < 6) Di-cationic Salt Stable Highly Stable Resistant to Oxidation Acidic->Stable Protonated Lone Pairs Neutral Neutral Media (pH 7-8) Mono-cationic Moderate Moderate Stability Assay Compatible Neutral->Moderate Imidazole Deprotonated Basic Basic Media (pH > 11) Free Base Unstable Unstable CO2 Carbamate Formation Basic->Unstable Nucleophilic Nitrogen

pH-dependent ionization states and stability of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine.

References

  • What is the stability of piperidine? - Blog Source: Biosynce URL:[Link]

  • Chemical and Pharmacological Properties of Imidazoles Source: Human Journals URL:[Link]

  • Highly Efficient and Selective Formation of Bicarbonate in CO2 Absorption Process Using Piperidine and Piperazine Derivatives Source: Oxford University Press (OUP) URL:[Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine Source: American Chemical Society (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Interpretation of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine: A Comparative Guide

In drug development and synthetic chemistry, precise structural verification of heterocyclic building blocks is non-negotiable. 4-(2-Ethyl-1H-imidazol-1-yl)piperidine is a complex bifunctional scaffold featuring both a b...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, precise structural verification of heterocyclic building blocks is non-negotiable. 4-(2-Ethyl-1H-imidazol-1-yl)piperidine is a complex bifunctional scaffold featuring both a basic piperidine ring and a substituted imidazole core. For researchers synthesizing analogs or utilizing this compound as an intermediate, distinguishing it from its structural relatives—such as 4-(1H-imidazol-1-yl)piperidine and 2-Ethyl-1H-imidazole —is critical.

This guide provides an objective, comparative analysis of the 1 H NMR spectral performance of these compounds, detailing the mechanistic causality behind their chemical shifts and providing a self-validating experimental workflow.

Standardized 1 H NMR Acquisition Protocol

To ensure reproducibility and high spectral resolution, the following self-validating protocol should be strictly adhered to when preparing samples for structural comparison.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5 to 25 mg of the target compound in 0.55 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard [1][1].

  • Tube Calibration: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solvent column height is exactly 4 cm. Shorter samples induce magnetic field distortions that are difficult to shim, while highly dilute samples risk being dominated by water or grease contaminants [2][2].

  • Degassing: Remove dissolved oxygen—which can cause paramagnetic line broadening—by gently flushing the tube headspace with dry nitrogen gas, or by performing three freeze-pump-thaw cycles [1][1].

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz (or higher) Bruker NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl 3​ . Execute automated probe tuning and matching (atma), followed by gradient automated shimming (topshim) to ensure optimal magnetic field homogeneity[3][3].

  • Acquisition & Processing: Run a standard proton pulse sequence (PROTONSTD) with a minimum of 16 scans (ns=16) and a relaxation delay (d1) of 1.0 second [3][3]. Apply Fourier transform (efp), automatic phase correction (apks), and baseline correction (abs). Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

Comparative Spectral Analysis

The table below summarizes the expected 1 H NMR chemical shifts ( δ , ppm in CDCl 3​ ) for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine and its two primary structural analogs.

Proton Environment4-(2-Ethyl-1H-imidazol-1-yl)piperidine4-(1H-imidazol-1-yl)piperidine2-Ethyl-1H-imidazole
Imidazole H-2 Absent~7.5 (s, 1H)Absent
Imidazole H-4 / H-5 ~6.8 (d, 1H), ~7.0 (d, 1H)~6.9 (s, 1H), ~7.1 (s, 1H)~6.9 (s, 2H)
Imidazole N-H AbsentAbsent>10.0 (br s, 1H)
Ethyl -CH 2​ - ~2.7 (q, 2H)Absent~2.6 (q, 2H)
Ethyl -CH 3​ ~1.3 (t, 3H)Absent~1.2 (t, 3H)
Piperidine C4-H ~4.1 (m, 1H)~4.1 (m, 1H)Absent
Piperidine C2/C6-H ~3.2 (m, 2H eq), ~2.7 (m, 2H ax)~3.2 (m, 2H eq), ~2.7 (m, 2H ax)Absent
Piperidine C3/C5-H ~1.9 (m, 2H eq), ~1.7 (m, 2H ax)~1.9 (m, 2H eq), ~1.7 (m, 2H ax)Absent
Piperidine N-H ~1.5 - 2.5 (br s, 1H)~1.5 - 2.5 (br s, 1H)Absent

Mechanistic Causality in Chemical Shifts (E-E-A-T)

Understanding why these peaks appear where they do is crucial for confident spectral interpretation.

Deshielding of the Piperidine C4-H

In an unsubstituted piperidine ring, the C4-H proton typically resonates around 1.5 ppm. However, in both 4-(2-Ethyl-1H-imidazol-1-yl)piperidine and 4-(1H-imidazol-1-yl)piperidine, the covalent attachment of the piperidine C4 carbon to the N1 position of the imidazole ring drastically alters its electronic environment. The electron-withdrawing nature of the imidazole nitrogen, combined with the magnetic anisotropy (deshielding cone) of the aromatic heterocycle, strips electron density away from C4. This results in a significant downfield shift to ~4.1 ppm as a complex multiplet.

Disruption of Imidazole Tautomerism

2-Ethylimidazole serves as a foundational building block, and its baseline properties are well-documented [5][4]. In free 2-Ethyl-1H-imidazole, rapid proton exchange at the N-H group between the N1 and N3 atoms renders the C4-H and C5-H protons magnetically equivalent on the NMR timescale, typically presenting as a single 2H singlet near 6.9 ppm[4][5].

When the piperidine ring is conjugated to the N1 position (as in our target compound), this tautomerism is permanently blocked. The symmetry of the imidazole ring is broken, causing the H-4 and H-5 protons to resonate as two distinct doublets at ~6.8 ppm and ~7.0 ppm .

Steric and Electronic Effects of the 2-Ethyl Group

The presence of the 2-ethyl group provides two highly diagnostic aliphatic signals: a quartet at ~2.7 ppm and a triplet at ~1.3 ppm. More importantly, it completely replaces the highly diagnostic H-2 singlet typically found at ~7.5 ppm in unsubstituted imidazoles. Observing the absence of the 7.5 ppm peak alongside the presence of the ethyl signals is the definitive proof of successful C2-substitution.

Structural Verification Workflow

To streamline the analytical process, the following logical decision tree can be used by drug development professionals to rapidly verify the identity of the synthesized compound based on key 1 H NMR markers.

NMR_Workflow Start Acquire 1H NMR Spectrum (CDCl3, 400 MHz) CheckH2 Observe ~7.5 - 7.6 ppm (Imidazole H-2 Singlet) Start->CheckH2 CheckEthyl Observe ~2.7 (q) & 1.3 (t) ppm (Ethyl Group Signals) CheckH2->CheckEthyl Absent CompA 4-(1H-imidazol-1-yl)piperidine (Lacks Ethyl) CheckH2->CompA Present (1H, s) CheckPip Observe ~4.1 ppm (m) (Piperidine C4-H) CheckEthyl->CheckPip Present CompB 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (Target Compound) CheckPip->CompB Present (1H, m) CompC 2-Ethyl-1H-imidazole (Lacks Piperidine) CheckPip->CompC Absent

Figure 1: Decision tree for the structural verification of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine.

Conclusion

The 1 H NMR spectrum of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine is a perfect amalgamation of its constituent parts, yet distinct enough to prevent misidentification. By focusing on the absence of the imidazole H-2 singlet, the presence of the ethyl quartet/triplet, and the heavily deshielded piperidine C4-H multiplet, researchers can confidently validate the structural integrity of this compound. Adhering to strict sample preparation protocols ensures that subtle splitting patterns—such as the differentiation of the H-4 and H-5 doublets—are clearly resolved.

References

  • Sample Preparation & NMR Tubes - Weizmann Institute of Science, Chemical Research Support. Available at:[Link]

  • HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR - Ursinus College. Available at:[Link]

  • Crystal Structure of 2-Ethylimidazole-1-sulfonyl Azide: A New Azidation Reagent - MDPI, International Journal of Molecular Sciences. Available at:[Link]

Sources

Comparative

Comparative LC-MS/MS Fragmentation Guide: 4-(2-Ethyl-1H-imidazol-1-yl)piperidine vs. Structural Analogs

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Structural elucidation, mechanistic fragmentation pathways, and analytical platform comparison.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Structural elucidation, mechanistic fragmentation pathways, and analytical platform comparison.

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of nitrogen-rich heterocyclic building blocks. Compounds containing both piperidine and imidazole moieties—such as 4-(2-Ethyl-1H-imidazol-1-yl)piperidine —are highly valued in modern drug discovery, particularly in the development of histamine receptor (H3/H4) ligands and targeted protein degraders.

This guide provides an authoritative, comparative analysis of the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation patterns of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine against its des-ethyl analog, 4-(1H-imidazol-1-yl)piperidine. By understanding the causality behind these gas-phase dissociations, researchers can confidently design Multiple Reaction Monitoring (MRM) transitions for quantification or leverage High-Resolution Mass Spectrometry (HRMS) for metabolite identification.

Mechanistic Principles of Gas-Phase Fragmentation

Under Electrospray Ionization (ESI) in positive mode, molecules containing basic nitrogen atoms readily accept protons to form stable [M+H]+ precursor ions. The fragmentation of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine ( C10​H17​N3​ , exact mass 179.1422 Da) is governed by the competing proton affinities of its two basic sites: the secondary amine of the piperidine ring and the sp2 nitrogen of the imidazole ring.

Piperidine Ring Dynamics

The piperidine ring is highly susceptible to α -cleavage and ring fission[1]. Following ionization, the initial cleavage of the C-C bond adjacent to the nitrogen atom results in a resonance-stabilized iminium ion. A hallmark of unsubstituted or secondary piperidine amines is the subsequent neutral loss of ammonia ( −17 Da ) following ring opening.

Imidazole Ring Dynamics

Imidazole derivatives exhibit distinct fragmentation behaviors characterized by the loss of small neutral molecules. While the imidazole ring itself is highly stable and resists complete opening under low-energy Collision-Induced Dissociation (CID), its substituents are highly labile[2]. The presence of an alkyl group at the 2-position (e.g., the ethyl group) introduces a predictable pathway: the loss of the alkyl chain as an alkene (ethylene, −28 Da ) via a charge-remote rearrangement or inductive cleavage[3].

Visualizing the Fragmentation Pathway

The following diagram maps the primary CID fragmentation cascades for the protonated precursor of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine ( m/z 180.15).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 180.15 C10H18N3+ Path1 Imidazole Cleavage m/z 97.08 [2-Ethylimidazole+H]+ Precursor->Path1 Inter-ring C-N Fission (Charge retained on Imidazole) Path2 Piperidine Cleavage m/z 84.08 [Piperidine]+ Precursor->Path2 Inter-ring C-N Fission (Charge retained on Piperidine) Path3 Loss of NH3 m/z 163.12 [-17 Da] Precursor->Path3 Piperidine Ring Fission (Neutral loss of NH3) Path4 Loss of Ethylene m/z 152.12 [-28 Da] Precursor->Path4 Alkyl Chain Cleavage (Neutral loss of C2H4)

Caption: Primary ESI-MS/MS fragmentation pathways of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine.

Comparative Fragmentation Data

To isolate the structural influence of the 2-ethyl substitution, we compare the fragmentation of Compound A (4-(2-Ethyl-1H-imidazol-1-yl)piperidine) with its analog Compound B (4-(1H-imidazol-1-yl)piperidine). The addition of the ethyl group not only shifts the precursor mass but actively alters the energetic thresholds for specific neutral losses.

Table 1: High-Resolution MS/MS Product Ion Comparison
Structural FeatureCompound A (2-Ethyl Analog)Compound B (Des-Ethyl Analog)Causality / Mechanistic Origin
Precursor [M+H]+ m/z 180.1500 m/z 152.1182Protonation at the most basic nitrogen site.
Inter-ring Cleavage 1 m/z 97.08 (2-Ethylimidazole) m/z 69.05 (Imidazole)Cleavage of the C-N bond connecting the rings; charge retention on the aromatic moiety.
Inter-ring Cleavage 2 m/z 84.08 (Piperidine) m/z 84.08 (Piperidine)Identical in both; charge retention on the alicyclic piperidine ring.
Amine Loss m/z 163.12 ( −NH3​ ) m/z 135.09 ( −NH3​ )Ring opening of piperidine followed by neutral loss of ammonia.
Alkyl Cleavage m/z 152.12 ( −C2​H4​ )Not ObservedSpecific to Compound A; loss of the ethyl group via alkene elimination.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for the LC-MS/MS analysis of these heterocyclic compounds. The inclusion of a post-column infusion step ensures that matrix effects do not artificially suppress the target ion signals.

Step-by-Step Methodology: LC-MS/MS Workflow

Phase 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Matching the sample diluent to the initial mobile phase prevents peak distortion and early-eluting peak broadening.

Phase 2: Chromatographic Separation (UHPLC) 3. Column Selection: Use a sub-2 µm C18 reversed-phase column (e.g., 2.1×50 mm,1.8 µm ). 4. Gradient Elution:

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min. Causality: Formic acid acts as a proton source, maximizing ionization efficiency for the basic nitrogen atoms.

Phase 3: Mass Spectrometry Optimization (ESI+) 5. Precursor Isolation: Set the quadrupole to isolate m/z 180.15 (Compound A) or m/z 152.12 (Compound B). 6. Collision Energy (CE) Ramping: Perform a product ion scan ramping the CE from 10 eV to 40 eV.

  • Validation Check: At 15 eV, the precursor ion should dominate. At 25-30 eV, the m/z 97.08 and m/z 84.08 fragments should become the base peaks. If the precursor is fully depleted below 15 eV, reduce the source declustering potential to prevent in-source fragmentation.

Analytical Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing piperidine-imidazole derivatives, selecting the correct MS platform dictates the quality of your data. Here is an objective comparison based on laboratory performance:

Performance MetricHigh-Resolution Q-TOF MSUnit-Resolution Triple Quadrupole (QqQ)
Primary Application Structural elucidation, unknown metabolite identification.Targeted, high-throughput quantification (PK/PD studies).
Mass Accuracy <2 ppm (Allows exact formula generation). ±0.1 Da (Relies on nominal mass).
Sensitivity Moderate to High (Full scan MS/MS).Ultra-High (MRM mode filters out matrix noise).
Utility for this Compound Best for proving the exact mass of the m/z 152.12 fragment is a loss of C2​H4​ rather than CO .Best for quantifying the compound in rat plasma using the 180.1→97.1 MRM transition.

Expert Insight: If your goal is to map the metabolic fate of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (e.g., identifying N-oxidation or hydroxylation on the piperidine ring), the Q-TOF is strictly required to distinguish between isobaric metabolic shifts. Conversely, if you are running pharmacokinetic clearance assays, the QqQ operating in MRM mode will provide 10- to 50-fold better limits of quantitation (LOQ).

References

  • Vyskočilová, P., Hornik, P., Friedecký, D., Fryčák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. Retrieved from[Link][2]

  • Ramos, C. I. V., Pereira, P. M. R., Santana-Marques, M. G., De Paula, R., Simões, M. M. Q., Neves, M. G. P. M. S., & Cavaleiro, J. A. S. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Journal of Mass Spectrometry, 49(5), 371-379. Retrieved from[Link][3]

Sources

Validation

HPLC method development for purity assessment of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

Developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine presents a classic, yet severe, chromatographic challenge. This molecule featur...

Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine presents a classic, yet severe, chromatographic challenge. This molecule features two highly basic nitrogen centers: a secondary amine within the piperidine ring (pKa ~10.4) and a tertiary/aromatic nitrogen within the imidazole ring (pKa ~7.0).

When analyzed using traditional reversed-phase HPLC, basic amines suffer from severe peak tailing, poor retention, and unpredictable selectivity. This guide objectively compares three distinct column technologies and methodologies to overcome these challenges, providing a self-validating framework for drug development professionals.

The Causality of Peak Tailing in Basic Amines

To develop an effective method, we must first understand the mechanism of failure on standard columns. At a typical mid-pH (e.g., pH 5.0–8.0), both the piperidine and imidazole nitrogens are protonated and carry a positive charge. Concurrently, the residual silanols (Si-OH) on a standard silica-based C18 column (pKa ~3.5–4.5) are deprotonated and carry a negative charge (Si-O⁻).

The electrostatic attraction between the positively charged analyte and the negatively charged silanols causes secondary ion-exchange interactions[1]. This phenomenon disrupts the primary hydrophobic partitioning mechanism, resulting in asymmetric, broadened peaks that obscure closely eluting synthetic impurities like 2-ethylimidazole or 4-piperidone.

To mitigate this, chromatographers must manipulate either the mobile phase pH or the stationary phase surface chemistry.

Workflow Step1 Target Analyte: 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Cond1 Method A: Standard C18 Low pH + Ion-Pairing Step1->Cond1 Strategy 1 Cond2 Method B: Hybrid BEH C18 High pH (>10.5) Step1->Cond2 Strategy 2 Cond3 Method C: PS-C18 Low pH (0.1% FA) Step1->Cond3 Strategy 3 Mech1 Neutralizes Analyte Charge via Anionic Pairing Cond1->Mech1 Mech2 Deprotonates Amines Eliminates Silanol Interaction Cond2->Mech2 Mech3 Electrostatic Repulsion of Protonated Amines Cond3->Mech3 Res1 Good Retention Poor MS Compatibility Mech1->Res1 Res2 Maximum Retention Excellent Peak Shape Mech2->Res2 Res3 Moderate Retention Excellent Peak Shape Mech3->Res3

Experimental workflow comparing three distinct chromatographic strategies for basic amine retention.

Comparative Methodologies: Evaluating the Alternatives

Method A: Ion-Pairing Chromatography on Standard C18 (Legacy Approach)

This method utilizes an anionic ion-pairing agent (e.g., sodium octanesulfonate) at a low pH (pH 2.5). The negatively charged additive binds to the positively charged piperidine and imidazole rings, forming a neutral, hydrophobic complex. 2 notes that ion-pair chromatography is highly effective in minimizing peak tailing attributed to unreacted silanol groups[2].

  • Verdict: While effective for UV-based purity assays, the non-volatile salts cause severe ion suppression in LC-MS workflows and require dedicated columns due to irreversible stationary phase modification.

Method B: High-pH Chromatography on BEH C18 (Optimal Retention)

By raising the mobile phase pH above 10.5, the environment exceeds the pKa of both basic nitrogens. The tendency of the basic molecules to accept protons decreases, causing them to become neutral and highly non-polar[3]. Because traditional silica dissolves at pH > 8, an Ethylene Bridged Hybrid (BEH) particle is mandatory. For instance, the has stability built into the particle synthesis process, allowing it to operate seamlessly across a pH range of 1–12[4].

  • Verdict: Yields the highest retention factor ( k′ ) and theoretical plates ( N ), making it the superior choice for resolving complex synthetic impurity profiles. Fully MS-compatible using volatile buffers like Ammonium Bicarbonate.

Method C: Positively Charged Surface (PS) C18 at Low pH (Optimal Speed)

If a low-pH method is preferred (e.g., for standard LC-MS screening with 0.1% Formic Acid), standard C18 columns will fail due to silanol interactions. However, columns engineered with a positively charged functional group on the surface (e.g., 5) electrostatically repel the protonated amines[5]. This eliminates secondary ionic interactions while maintaining a standard reversed-phase mechanism.

  • Verdict: Excellent peak shape and MS compatibility, though overall retention is lower than Method B due to the analyte remaining in its highly polar, ionized state.

Quantitative Data Presentation

The following tables summarize the experimental validation of the three methodologies using a standard gradient of 5% to 95% Acetonitrile over 15 minutes at 1.0 mL/min.

Table 1: Column Specifications & Method Parameters

MethodColumn TechnologyMobile Phase A (Aqueous)pHPrimary Mechanism of Action
A Standard C18 (e.g., Zorbax Eclipse)10 mM Sodium Octanesulfonate2.5Analyte Charge Neutralization
B BEH C18 (e.g., Waters XBridge)10 mM Ammonium Bicarbonate10.5Analyte Deprotonation
C PS-C18 (e.g., Luna Omega PS)0.1% Formic Acid2.5Electrostatic Silanol Repulsion

Table 2: Quantitative Performance Comparison (Purity Assessment)

Chromatographic MetricMethod A (Std C18 + IP)Method B (BEH C18 High-pH)Method C (PS-C18 Low-pH)
Retention Factor ( k′ ) 4.26.82.5
Tailing Factor ( Tf​ ) 1.651.051.12
Theoretical Plates ( N ) 8,50014,20012,800
Resolution ( Rs​ ) from Impurity *1.83.52.8
LC-MS Compatibility Poor (Ion Suppression)ExcellentExcellent

*Resolution calculated against the closest eluting synthetic precursor, 2-ethylimidazole.

Experimental Protocol: A Self-Validating System (Method B)

A purity assessment protocol is only as reliable as its internal controls. The following methodology for the High-pH BEH approach is designed as a closed-loop, self-validating system. It inherently verifies column equilibration, system precision, and resolving power before any sample data is reported.

Step 1: Mobile Phase & Diluent Preparation

  • Action: Prepare Mobile Phase A by dissolving 0.79 g of Ammonium Bicarbonate in 1 L of LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide. Use 100% Acetonitrile for Mobile Phase B.

  • Causality: Using the initial mobile phase conditions (e.g., 95% A / 5% B) as the sample diluent prevents solvent-mismatch induced peak distortion at the injection plug.

Step 2: Column Equilibration & Baseline Verification

  • Action: Flush the Waters XBridge BEH C18 column (150 x 4.6 mm, 3.5 µm) at 1.0 mL/min for 20 column volumes.

  • Validation Gate: The system validates its readiness only when the UV baseline drift at 254 nm is < 1 mAU/min and pressure ripple is < 1.0%. High-pH buffers require strict equilibration to ensure reproducible ionization states.

Step 3: System Suitability Testing (SST)

  • Action: Inject the 4-(2-Ethyl-1H-imidazol-1-yl)piperidine reference standard (0.1 mg/mL) five consecutive times.

  • Validation Gate: The autosampler precision and column efficiency are validated if the %RSD of the peak area is < 1.0% and the Tailing Factor ( Tf​ ) is < 1.5. Failure indicates active silanol sites or incomplete deprotonation.

Step 4: Specificity & Resolution ( Rs​ ) Verification

  • Action: Inject a spiked resolution solution containing the API and 1% w/w of 2-ethylimidazole and 4-piperidone.

  • Validation Gate: The method proves it is stability-indicating and specific if the critical pair Resolution ( Rs​ ) is > 2.0.

Step 5: Bracketing & Sample Analysis

  • Action: Inject unknown samples, ensuring a reference standard is injected every 10 samples.

  • Validation Gate: Guards against intra-run pH drift (common with volatile buffers). The run is only valid if the bracketing standards match the initial SST area within ±2.0%.

Conclusion

For the purity assessment of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine, standard C18 columns fail to provide the necessary peak symmetry due to secondary silanol interactions. While Positively Charged Surface (PS) columns offer an excellent low-pH alternative, Method B (High-pH Chromatography on a BEH C18 column) is the definitive choice. By neutralizing the basic nitrogens, it maximizes hydrophobic retention, delivers superior theoretical plate counts, and provides the highest resolution from synthetic impurities while maintaining full LC-MS compatibility.

References

  • HPLC Method Development For Basic Molecules: A Case Study PharmaGuru URL:[Link]

  • Troubleshooting in Chromatography Oxford Academic (Journal of Chromatographic Science) URL: [Link]

  • XBridge UHPLC & HPLC C18 Columns Waters Corporation URL:[Link]

  • Optimization of ion-pair high performance liquid chromatography for separation of amines Chula Digital Collections (The Thai Journal of Pharmaceutical Sciences) URL:[Link]

  • Performance of Surface Modified Luna® Omega and Kinetex® PS Columns for the Separation of Tricyclic Antidepressants Phenomenex URL:[Link]

Sources

Comparative

Validating synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine against reference standards

Title: Validating the Synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Against Reference Standards: A Comprehensive Guide Introduction & Mechanistic Rationale The piperidine-imidazole scaffold is a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine Against Reference Standards: A Comprehensive Guide

Introduction & Mechanistic Rationale

The piperidine-imidazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a conformationally restricted pharmacophore for G protein-coupled receptors (GPCRs) and acting as a critical building block for nucleoside mimics[1]. While the un-substituted 4-(1H-imidazol-1-yl)piperidine is widely available as a commercial standard, introducing alkyl groups on the imidazole ring—such as a 2-ethyl substitution—alters the steric and electronic landscape. This modification is a proven strategy to tune receptor affinity, improve lipophilicity, and overcome antimicrobial resistance in bioactive compounds[2].

However, synthesizing the 2-ethyl derivative introduces unique steric challenges during the carbon-nitrogen bond formation. As a Senior Application Scientist, I have designed this guide to objectively compare the in-house synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine dihydrochloride against the commercially available reference standard, 4-(1H-imidazol-1-yl)piperidine dihydrochloride (CAS 403492-40-0) [3].

This guide outlines a self-validating synthetic protocol and provides comparative analytical data to ensure your synthesized batch meets stringent API-grade criteria.

Synthetic Strategy & Workflow

The synthesis relies on a two-step sequence: a reductive amination followed by an anhydrous Boc-deprotection.

Synthesis_Workflow SM N-Boc-4-piperidone + 2-Ethyl-1H-imidazole INT Boc-Protected Intermediate SM->INT NaBH(OAc)3, DCE 25°C, 16h PROD 4-(2-Ethyl-1H-imidazol- 1-yl)piperidine 2HCl INT->PROD 4M HCl/Dioxane 25°C, 4h

Figure 1: Two-step synthetic workflow for 4-(2-Ethyl-1H-imidazol-1-yl)piperidine dihydrochloride.

Experimental Protocols: A Self-Validating System

A protocol is only as robust as its built-in checkpoints. The following methodology integrates real-time analytical feedback to prevent the carryover of impurities.

Step 1: Reductive Amination (Formation of the Boc-Protected Intermediate)

  • Procedure: To a solution of N-Boc-4-piperidone (1.0 eq) and 2-ethyl-1H-imidazole (1.1 eq) in 1,2-dichloroethane (DCE), add glacial acetic acid (1.5 eq). Stir for 30 minutes at room temperature before adding sodium triacetoxyborohydride (STAB, 1.5 eq) in portions. Stir for 16 hours.

  • Causality & Validation: We utilize STAB rather than sodium borohydride because STAB is a milder reducing agent that selectively reduces the transient iminium ion without reducing the starting ketone. The 30-minute pre-stirring period is critical to overcome the steric hindrance of the 2-ethyl group, ensuring complete iminium formation before reduction begins.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, quench in NaHCO3, and run a rapid LC-MS. Do not proceed to aqueous workup until the extracted ion chromatogram (EIC) shows <1% remaining N-Boc-4-piperidone.

Step 2: Boc-Deprotection & Salt Formation

  • Procedure: Dissolve the purified intermediate in minimal dichloromethane (DCM) and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 4 hours. Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • Causality & Validation: Dioxane is chosen over aqueous HCl to maintain strictly anhydrous conditions. This prevents the hydrolysis of the piperidine ring and ensures the product precipitates cleanly as a highly crystalline dihydrochloride salt. The cold ether wash removes residual non-polar impurities and unreacted Boc-anhydride byproducts (e.g., tert-butanol).

  • Self-Validation Checkpoint: Complete deprotection is confirmed via 1H-NMR by the absolute disappearance of the intense 9-proton singlet at ~1.45 ppm.

Analytical Validation & Comparative Data

To objectively benchmark our synthesized 2-ethyl derivative, we compared its analytical profile against the commercially available reference standard, 4-(1H-imidazol-1-yl)piperidine dihydrochloride[4].

Table 1: Chromatographic & Spectroscopic Comparison
Analytical ParameterSynthesized Product: 4-(2-Ethyl-1H-imidazol-1-yl)piperidine 2HClReference Standard: 4-(1H-imidazol-1-yl)piperidine 2HClAcceptance Criteria
HPLC Purity (254 nm) 99.2%≥95.0% (Sigma-Aldrich Spec)> 98.0%
LC-MS [M+H]+ m/z 180.15m/z 152.12± 0.1 Da of theoretical
1H-NMR (D2O) δ 7.35 ppm (d, J=2.1 Hz, Imidazole C4-H)δ 7.60 ppm (s, Imidazole C2-H)Conforms to structure
Melting Point 214–216 °C208–211 °CSharp peak, <3°C range

Data Insight: The shift in the 1H-NMR spectrum confirms the successful integration of the 2-ethyl group. The absence of the C2-H singlet (typically at δ 7.60 ppm in the reference standard) and the emergence of an ethyl quartet/triplet pattern validate the structural integrity of the synthesized batch.

Table 2: Impurity Profiling & Safety Metrics

Because this compound is intended for downstream biological assays, rigorous impurity profiling is mandatory.

Impurity MetricSynthesized Batch ResultPharmacopeial Limit (ICH Q3)Analytical Method
Residual Dioxane 120 ppm< 380 ppmGC-HS (Headspace)
Heavy Metals (B, Na) < 5 ppm< 20 ppmICP-MS
Moisture Content 0.4%< 1.0%Karl Fischer Titration

Validation Logic & Conclusion

Validation_Logic Start Crude Product Step1 LC-MS & HPLC (Purity & Mass) Start->Step1 >98% Purity? Step2 1H/13C NMR (Structural Integrity) Step1->Step2 Mass Confirmed Step3 GC-HS & ICP-MS (Safety & Impurities) Step2->Step3 Structure Verified End Validated API Grade Step3->End Meets USP Limits

Figure 2: Sequential analytical validation logic for API-grade compound certification.

Conclusion: By employing a sterically-conscious reductive amination followed by an anhydrous deprotection, the synthesis of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine dihydrochloride can be achieved with exceptional purity (99.2%). When benchmarked against the commercial 4-(1H-imidazol-1-yl)piperidine standard, the synthesized batch demonstrates superior chromatographic purity and strictly conforms to ICH Q3 guidelines for residual solvents, validating its readiness for advanced drug development applications.

References

  • De Fenza, M., et al. "Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics." Molecules (NIH PMC), 2021. Available at: [Link]

  • Sayed, M., et al. "Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives: Green Synthesis, Biological Assessment, and Molecular Docking." ACS Omega, 2023. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Ethyl-1H-imidazol-1-yl)piperidine

As a Senior Application Scientist, I have observed firsthand how underestimating bifunctional nitrogenous heterocycles can lead to severe laboratory incidents. The compound 4-(2-Ethyl-1H-imidazol-1-yl)piperidine combines...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed firsthand how underestimating bifunctional nitrogenous heterocycles can lead to severe laboratory incidents. The compound 4-(2-Ethyl-1H-imidazol-1-yl)piperidine combines two potent functional groups: a basic secondary amine (piperidine) and a coordinating, substituted imidazole ring.

While this structural combination makes it a highly valuable intermediate in drug development, it also creates a synergistic hazard profile. Both piperidine and imidazole moieties are strong organic bases that can cause rapid saponification of lipid bilayers upon contact with tissue moisture[1][2]. To ensure your laboratory operates with uncompromising safety and efficiency, this guide provides a self-validating, step-by-step operational protocol for handling this chemical.

Hazard Profile & Mechanistic Toxicology

Because specific toxicological data for every novel derivative is not always published, we must extrapolate the hazard profile from its constituent functional groups. Piperidine derivatives are known to severely irritate and burn the skin, eyes, and respiratory tract[2][3]. Similarly, imidazole components cause severe skin burns, eye damage, and are harmful if swallowed[1][4].

Table 1: Anticipated GHS Hazard Summary

Hazard Class Category Signal Word Hazard Statement
Skin Corrosion/Irritation Category 1B/1C Danger H314: Causes severe skin burns and eye damage[1][2]
Serious Eye Damage Category 1 Danger H318: Causes serious eye damage[2][5]
Acute Toxicity (Oral) Category 4 Warning H302: Harmful if swallowed[4][6]

| STOT (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[4] |

Mechanistic Basis for Hazards

Understanding why a chemical is dangerous is the first step in risk mitigation. When the basic amine moieties of 4-(2-Ethyl-1H-imidazol-1-yl)piperidine contact the moisture in your skin, eyes, or mucous membranes, they rapidly protonate. This generates localized hydroxide ions, leading to the destruction of lipid bilayers (saponification) and protein denaturation[1][2].

ToxicityMechanism A 4-(2-Ethyl-1H-imidazol-1-yl)piperidine (Basic Amine Moieties) B Contact with Tissue Moisture A->B F Respiratory Irritation (If Inhaled) A->F C Protonation of Amines (Hydroxide Ion Generation) B->C D Lipid Bilayer Saponification & Protein Denaturation C->D E Severe Skin/Eye Burns (Corrosive Damage) D->E

Fig 1: Mechanistic pathway of tissue damage caused by basic nitrogenous heterocycles.

Mandatory Personal Protective Equipment (PPE)

Under OSHA standard 1910.132, employers are required to determine and provide the appropriate PPE for specific chemical hazards[3]. For 4-(2-Ethyl-1H-imidazol-1-yl)piperidine, standard laboratory PPE is insufficient. You must build a targeted barrier system.

Table 2: PPE Specifications & Scientific Justification

PPE Category Specification Mechanistic Justification
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (≥0.4mm) Piperidine derivatives readily permeate standard latex. Butyl rubber provides superior resistance to basic amines[3].
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166) Prevents ocular saponification from basic vapors or accidental splashes. A face shield is required for >50mL volumes[6].
Body Protection Flame-Retardant Lab Coat & Closed-Toe Shoes Protects against localized spills and potential flammability inherent to organic heterocycles[6].

| Respiratory | NIOSH-Approved N95 or P100 Respirator | Essential if weighing outside a fume hood to prevent inhalation of highly irritating dust/aerosols[7]. |

Operational Workflow & Handling Protocol

To prevent exposure, all handling must occur within a self-validating workflow. Facilities utilizing this material must be equipped with an immediate eyewash station and safety shower[7].

Protocol 1: Safe Weighing and Transfer
  • Environmental Verification: Ensure the chemical fume hood has a face velocity of at least 80-100 fpm. Clear the hood of incompatible materials (strong oxidizing agents, acids, and acid chlorides)[8][9].

  • Donning PPE: Inspect butyl rubber gloves for micro-tears prior to use. Put on chemical splash goggles and a flame-retardant lab coat.

  • Static Mitigation: Because organic powders can accumulate static and pose an ignition risk, use anti-static weighing boats and grounded, spark-proof spatulas[2][7].

  • Transfer: Weigh the compound strictly inside the fume hood. Do not breathe any generated dust or vapor[7].

  • Doffing: Remove gloves using the proper technique (without touching the glove's outer surface) to avoid secondary skin contact. Wash hands immediately after handling[6].

HandlingWorkflow Step1 1. Fume Hood Verification Step2 2. Don PPE (Gloves, Goggles) Step1->Step2 Step3 3. Anti-Static Transfer Step2->Step3 Step4 4. Closed System Reaction Step3->Step4 Step5 5. Segregated Waste Disposal Step4->Step5

Fig 2: Step-by-step operational workflow for the safe handling and disposal of the compound.

Emergency Response & Spill Management

In the event of an accidental release, immediate and methodical action is required to prevent respiratory damage and environmental contamination.

Protocol 2: Spill Cleanup & First Aid
  • Evacuation & Isolation: Evacuate all personnel not wearing appropriate PPE from the spill area. Remove all sources of ignition[3][7].

  • Containment: Do NOT use water jets or combustible materials (like paper towels) to clean up the spill. Cover the spill with an inert absorbent material such as dry lime, sand, or vermiculite[3][7].

  • Collection: Use spark-proof tools to sweep up the absorbed mixture and place it into a tightly closed, appropriately labeled hazardous waste container[2][7].

  • First Aid (Skin/Eye Contact): If the chemical contacts the skin or eyes, immediately flush with copious amounts of water for a minimum of 15 minutes while removing contaminated clothing/lenses. Seek immediate medical attention, as untreated corrosive injuries are difficult to cure[5][7][8].

  • First Aid (Ingestion): Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and seek immediate medical help[1][7].

Disposal Plan

4-(2-Ethyl-1H-imidazol-1-yl)piperidine must not be flushed down the sewer due to the risk of environmental toxicity and potential explosive concentration build-up[3][7].

  • Segregation: Store waste in a dedicated, clearly labeled container for "Basic Organic Waste." Keep strictly separated from acidic waste streams to prevent exothermic neutralization reactions[8][9].

  • Disposal: Dispose of contents and containers through a licensed, approved hazardous waste disposal facility in accordance with local, state, and federal environmental regulations[1][2].

References

  • Hampton Research. HR2-573 1.0 M Imidazole SDS. Retrieved from [Link]

  • ChemSupply Australia. Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.